Odorine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAOEMMZRGEBST-IXVOVUJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127316 | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72755-20-5 | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Odorine: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Document ID: ODN-CHEM-2025-11-18 Version: 1.0
Abstract
Odorine, also known as Roxburghilin, is a bis-amide natural product isolated from plants of the Aglaia genus, notably Aglaia odorata.[1] It is a chiral molecule with a complex structure featuring a pyrrolidine ring derivatized with cinnamoyl and 2-methylbutanoyl groups. Research has identified this compound as a compound with significant biological potential, particularly in the realms of cancer chemoprevention and anti-inflammatory activity. This document provides a comprehensive overview of the known chemical properties, spectroscopic data, experimental protocols for its synthesis and isolation, and its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Chemical Identity and Physical Properties
This compound is systematically named (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide.[2] Its identity is well-established through synthesis and spectroscopic analysis, and its absolute configuration has been confirmed by X-ray crystallography.[3]
Identifiers and Molecular Characteristics
The fundamental identifiers and computed properties for this compound are summarized in Table 1.
| Parameter | Value | Source |
| IUPAC Name | (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | PubChem[2] |
| Synonyms | This compound, Roxburghilin | PubChem[2], Purushothaman et al. |
| CAS Number | 72755-20-5 | PubChem[2] |
| Molecular Formula | C₁₈H₂₄N₂O₂ | PubChem[2] |
| Molecular Weight | 300.4 g/mol | PubChem[2] |
| Canonical SMILES | CC--INVALID-LINK--C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | PubChem[2] |
| InChIKey | KZAOEMMZRGEBST-IXVOVUJJSA-N | PubChem[2] |
Physicochemical Properties
The experimental physicochemical data for this compound is limited. Table 2 summarizes the available experimental values and provides theoretical estimations for unmeasured properties based on the molecule's structure.
| Property | Value | Notes |
| Physical State | White solid / Colorless needles | Recrystallized from CH₂Cl₂[3] |
| Melting Point | 476-478 K (203-205 °C) | Experimental value[3] |
| Boiling Point | Data not available | Predicted to be high (>400 °C) due to high molecular weight and polar amide groups, likely decomposing before boiling at atmospheric pressure. |
| pKa | Data not available | The amide protons are very weakly acidic (pKa > 17), and the molecule lacks strongly basic functional groups. The amide oxygens are weakly basic. |
| Solubility | Data not available | Predicted to have low solubility in water and high solubility in organic solvents like dichloromethane, chloroform, and acetone, consistent with its isolation and crystallization procedures.[3] |
| XLogP3 | 3.7 | Computed value, indicating moderate lipophilicity. |
Spectroscopic Data
While specific, detailed spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectroscopic features essential for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts for ¹H and ¹³C NMR are based on the functional groups present in this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |
| ¹H NMR | δ 7.2 - 7.6 | Aromatic protons (C₆H₅) |
| δ 6.5 - 7.5 | Vinylic protons (-CH=CH-) | |
| δ ~4.5 | Pyrrolidine CH proton adjacent to two nitrogen atoms | |
| δ 1.5 - 2.5 | Aliphatic protons (pyrrolidine -CH₂-, butanamide -CH-, -CH₂-) | |
| δ 0.8 - 1.2 | Methyl protons (-CH₃) | |
| ¹³C NMR | δ ~170-175 | Amide carbonyl carbons (C=O) |
| δ 120 - 140 | Aromatic and vinylic carbons | |
| δ 20 - 60 | Aliphatic carbons (pyrrolidine and butanamide) | |
| δ ~10-20 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide (R-CO-NH-R) |
| 3100-3000 | C-H Stretch | Aromatic and Vinylic C-H |
| <3000 | C-H Stretch | Aliphatic C-H |
| ~1660 & ~1620 | C=O Stretch (Amide I) | Two distinct Amide Carbonyls |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 300 | [M]⁺ | Molecular Ion (C₁₈H₂₄N₂O₂) |
| 199 | [M - C₆H₁₁O]⁺ | α-cleavage with loss of the 2-methylbutanoyl group |
| 131 | [C₉H₇O]⁺ | Cinnamoyl cation, a common fragment from the cinnamoyl group |
| 103 | [C₈H₇]⁺ | Phenylpropene radical cation |
| 86 | [C₅H₁₂N]⁺ | Pyrrolidine-derived fragment |
Experimental Protocols
Isolation from Aglaia odorata
This compound can be isolated from the leaves of Aglaia odorata. The following is a generalized protocol based on published methods.[3]
-
Extraction: Dried and powdered leaves of A. odorata are extracted exhaustively with a suitable organic solvent, such as methanol or a chloroform/methanol mixture.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar and non-polar impurities.
-
Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography over silica gel.
-
Elution: The column is eluted with a solvent gradient, typically a mixture of a non-polar solvent and a moderately polar solvent (e.g., hexane-acetone).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (this compound) are pooled.
-
Purification and Crystallization: The pooled fractions are further purified by repeated column chromatography or preparative TLC. The pure compound is obtained as a white solid, which can be recrystallized from a solvent system like dichloromethane/hexane to yield colorless needles.[3]
Chemical Synthesis
The stereoselective synthesis of (-)-Odorine has been achieved starting from L-proline, establishing the absolute stereochemistry of the natural product.[1] The key steps involve the construction of the bis-amide unit via an isocyanate intermediate.
-
Acylation of L-proline: L-proline is acylated with 3-phenylpropanoyl chloride to form the corresponding N-acylproline derivative.
-
Azide Formation: The carboxylic acid is converted to an acyl azide using ethyl chloroformate and sodium azide.
-
Curtius Rearrangement: The acyl azide is warmed in an inert solvent (e.g., tetrahydrofuran) to induce a Curtius rearrangement, yielding an isocyanate with retention of configuration.
-
Grignard Addition: The isocyanate is treated with 2-butylmagnesium bromide. The Grignard reagent adds to the isocyanate to form the second amide linkage, yielding dihydrothis compound.
-
Final Product Formation: A similar sequence starting with a cinnamoyl group instead of a 3-phenylpropanoyl group yields this compound directly.
References
- 1. A comparison of the signal pathways between the TNF alpha- and oridonin-induced murine L929 fibrosarcoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic inflammation and cancer: potential chemoprevention through nuclear factor kappa B and p53 mutual antagonism | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Stereochemistry of Odorine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odorine, a natural bis-amide compound isolated from the leaves of Aglaia odorata, has garnered significant interest in the scientific community for its notable biological activities, including cancer chemopreventive and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its potential mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
This compound, also known as roxburghiline, is chemically defined as (+)-(E,2S,2'R)-2-methyl-N-[1'-(1''-oxo-3''-phenylprop-2'-enyl)pyrrolidin-2'-yl]butanamide[1]. Its molecular formula is C18H24N2O2, with a molecular weight of 300.4 g/mol [2].
The structure of this compound is characterized by a pyrrolidine ring, which is substituted at the 2-position with a 2-methylbutanamide group and at the 1-position with a cinnamoyl group. The molecule possesses two chiral centers, located at the C-2 position of the 2-methylbutanamide moiety and the C-2' position of the pyrrolidine ring.
The absolute stereochemistry of naturally occurring (+)-odorine has been unequivocally established as (2S, 2'R) through chemical synthesis from L-proline and X-ray crystallography[1][3]. The double bond in the cinnamoyl group exists in the E configuration.
Key Structural Features:
-
Pyrrolidine Core: A five-membered saturated nitrogen-containing ring.
-
2-Methylbutanamide Side Chain: An amide linkage at the C-2' position of the pyrrolidine ring. This side chain contains a chiral center at C-2.
-
Cinnamoyl Group: An unsaturated acyl group attached to the nitrogen atom of the pyrrolidine ring.
-
Stereocenters: Two chiral centers at C-2 and C-2'.
The precise three-dimensional arrangement of these functional groups is crucial for the biological activity of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is critical for its identification, characterization, and quantification in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C18H24N2O2 | [2] |
| Molecular Weight | 300.4 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 476-478 K (203-205 °C) | [3] |
| Specific Rotation | [α]D +48° | |
| ¹H NMR (CDCl₃, δ ppm) | Data not explicitly found in search results, but would include signals for aromatic protons, vinyl protons, and aliphatic protons. | |
| ¹³C NMR (CDCl₃, δ ppm) | Data not explicitly found in search results, but would include signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. | |
| IR (KBr, cm⁻¹) | Characteristic absorptions for N-H, C=O (amide), C=C (alkene), and aromatic C-H bonds would be expected. | |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z 300.4. Fragmentation pattern would show losses of the side chains. |
Experimental Protocols
Isolation of this compound from Aglaia odorata
The following protocol is a generalized procedure for the isolation of this compound from the leaves of Aglaia odorata, based on common phytochemical extraction and purification techniques.
Protocol:
-
Plant Material Collection and Preparation:
-
Collect fresh leaves of Aglaia odorata.
-
Air-dry the leaves in the shade and then grind them into a coarse powder.
-
-
Extraction:
-
Macerate the powdered leaves with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The chloroform and ethyl acetate fractions are typically enriched with bis-amide compounds like this compound.
-
-
Chromatographic Purification:
-
Subject the active fraction (e.g., the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the compound of interest.
-
-
Final Purification:
-
Further purify the combined fractions by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Recrystallize the purified compound from a suitable solvent system (e.g., chloroform/light petroleum) to obtain crystalline this compound.
-
Chemical Synthesis of this compound
The synthesis of this compound can be achieved starting from L-proline, which allows for the establishment of the correct stereochemistry at the C-2' position. The following is a representative synthetic scheme.
Experimental Workflow for the Synthesis of this compound:
Caption: Synthetic pathway of this compound from L-proline.
Detailed Protocol:
-
N-Acylation of L-proline:
-
React L-proline with cinnamoyl chloride in the presence of a base (e.g., sodium hydroxide) to yield N-cinnamoyl-L-proline.
-
-
Formation of the Acid Azide:
-
Treat N-cinnamoyl-L-proline with ethyl chloroformate and triethylamine, followed by the addition of sodium azide to form the corresponding acid azide.
-
-
Curtius Rearrangement:
-
Gently heat the acid azide in an inert solvent (e.g., toluene) to induce a Curtius rearrangement, which forms an isocyanate intermediate.
-
-
Amide Bond Formation:
-
React the isocyanate intermediate with a Grignard reagent derived from 2-methylbutanoic acid or a related derivative to introduce the 2-methylbutanamide side chain.
-
-
Purification:
-
Purify the final product by column chromatography on silica gel to obtain pure this compound.
-
Biological Activity and Signaling Pathways
This compound has demonstrated significant potential as a cancer chemopreventive agent, inhibiting both the initiation and promotion stages of carcinogenesis. Additionally, it exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
While the precise molecular targets of this compound are still under investigation, its biological activities suggest that it may modulate key inflammatory and cell survival signaling pathways. One of the central pathways in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often activated by TNF-α. It is hypothesized that this compound may exert its effects by inhibiting the activation of NF-κB.
Hypothesized Signaling Pathway of this compound's Anti-inflammatory Action:
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion
This compound is a structurally well-defined natural product with promising therapeutic potential. Its unique bis-amide structure and defined stereochemistry are key to its biological activity. The detailed understanding of its chemical properties and the development of robust isolation and synthetic protocols are essential for its further investigation as a drug lead. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of its direct cellular targets and its effects on various signaling cascades. This will be crucial for the rational design of more potent and selective analogs for therapeutic applications.
References
- 1. A comparison of the signal pathways between the TNF alpha- and oridonin-induced murine L929 fibrosarcoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid Odorine: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odorine, a naturally occurring aminopyrrolidine-diamide alkaloid, has been identified as a constituent of the plant genus Aglaia, notably Aglaia odorata. This document provides a comprehensive overview of the discovery and isolation of this compound, detailing its chemical properties and known biological activities. It is intended to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development, summarizing the current state of knowledge and providing detailed experimental methodologies where available. The reported cancer chemopreventive and anti-inflammatory properties of this compound underscore its potential as a lead compound for further therapeutic development.
Introduction
The quest for novel bioactive compounds from natural sources has led to the exploration of a vast array of plant species. The genus Aglaia, belonging to the Meliaceae family, is a rich source of diverse secondary metabolites, including rocaglamides and various alkaloids. Among these is this compound, a unique aminopyrrolidine-diamide that has garnered scientific interest due to its potential pharmacological activities. First isolated from Aglaia odorata, this alkaloid has demonstrated significant cancer chemopreventive and anti-inflammatory effects in preclinical studies.[1] This guide synthesizes the available scientific literature on this compound, with a focus on its discovery, isolation protocols, chemical characterization, and biological evaluation.
Discovery and Sourcing
This compound was first identified as a natural product isolated from the leaves and twigs of Aglaia odorata, a plant species native to Southeast Asia.[2] It has also been reported in other species of the same genus, such as Aglaia duperreana.[3] The discovery of this compound was part of broader phytochemical investigations into the Aglaia genus, which is known for producing a variety of structurally unique and biologically active compounds.
Chemical and Physical Properties
This compound is characterized by a cinnamoyl moiety attached to a pyrrolidine ring, which is further substituted with a 2-methylbutanamide group. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | [4] |
| Molecular Formula | C₁₈H₂₄N₂O₂ | [4] |
| Molecular Weight | 300.4 g/mol | [4] |
| Chemical Class | Aminopyrrolidine-diamide Alkaloid | [1] |
Experimental Protocols
Isolation of this compound from Aglaia duperreana Leaves
The following protocol is based on the methodology described for the isolation of this compound from the leaves of Aglaia duperreana.[3]
4.1.1. Plant Material and Extraction:
-
Air-dry the leaves of Aglaia duperreana.
-
Grind the dried leaves into a fine powder.
-
Macerate the powdered leaves with ethyl acetate at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.
4.1.2. Chromatographic Separation:
-
Subject the crude ethyl acetate extract (e.g., 20 g) to Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, followed by increasing concentrations of methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
4.1.3. Purification:
-
Subject the this compound-containing fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
Use a suitable solvent system for preparative TLC (e.g., a mixture of n-hexane and ethyl acetate).
-
For HPLC, use a reversed-phase column with a gradient of water and acetonitrile as the mobile phase.
-
Collect the purified this compound and confirm its identity and purity using spectroscopic methods.
A reported yield from the ethyl acetate extract of Aglaia duperreana leaves was 36 mg of this compound from 20 g of extract.[3]
Spectroscopic Characterization
-
¹H NMR and ¹³C NMR Spectroscopy: These techniques are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structure elucidation.
Note: Specific, quantitative ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not provided in the publicly available literature consulted for this guide. Researchers should refer to the primary literature from the initial discovery for such detailed data if available.
Biological Activity
This compound has been investigated for its potential therapeutic properties, with studies primarily focusing on its anti-inflammatory and cancer chemopreventive activities.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC₅₀) for this activity was reported to be in the range of 16.2-24.3 μM.
| Bioassay | Cell Line | IC₅₀ (μM) |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | 16.2 - 24.3 |
Cancer Chemopreventive Activity
Studies have demonstrated that this compound exhibits cancer chemopreventive effects. It has been shown to inhibit both the initiation and promotion stages of two-stage skin carcinogenesis in mouse models.[1] The specific cytotoxic effects of this compound on various cancer cell lines, including quantitative IC₅₀ values, require further investigation as this data is not widely available in the current literature.
Signaling Pathways and Mechanisms of Action (Hypothetical)
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been fully elucidated in the available literature. However, based on its observed anti-inflammatory and cancer chemopreventive activities, and the known mechanisms of structurally related compounds, a hypothetical signaling pathway can be proposed. It is crucial to note that the following diagrams represent potential mechanisms that require experimental validation.
Hypothetical Anti-inflammatory Signaling Pathway
Many natural products with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory responses. This compound's inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with this pathway.
Caption: Hypothetical anti-inflammatory action of this compound.
Hypothetical Cancer Chemoprevention Signaling Pathway
The chemopreventive effects of many natural compounds are mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.
Caption: Hypothetical cancer chemoprevention mechanism of this compound.
Conclusion and Future Directions
This compound, a distinct alkaloid from the Aglaia genus, presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. While its initial discovery and preliminary biological evaluations are encouraging, this technical guide highlights significant gaps in the current knowledge. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Detailed Elucidation of Signaling Pathways: In-depth studies are required to identify the specific molecular targets and signaling cascades modulated by this compound.
-
Comprehensive Bioactivity Profiling: A broader screening of this compound against a panel of cancer cell lines and in various inflammatory models is necessary to establish a more complete understanding of its biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological testing would provide valuable insights into the pharmacophore and could lead to the development of more potent and selective derivatives.
-
Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, in vivo studies are needed to determine the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
This guide serves as a foundational resource for researchers, providing a summary of the existing data and a roadmap for future investigations into this intriguing natural product.
References
Odorine (Roxburghilin): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural product Odorine, also known as Roxburghilin, a promising compound with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, biological activities, and methodologies for its study.
Core Compound Data
This compound is a natural product isolated from plants of the Aglaia genus, notably Aglaia odorata. It belongs to the rocaglamide class of compounds, which are known for their potent biological activities.
| Parameter | Value | Reference |
| CAS Number | 72755-20-5 | [1] |
| Molecular Formula | C₁₈H₂₄N₂O₂ | [1] |
| Molecular Weight | 300.40 g/mol | [1] |
Anticancer Activity and Mechanism of Action
This compound has demonstrated significant potential as an anticancer agent. Studies have shown its ability to inhibit both the initiation and promotion stages of skin carcinogenesis.[2] The primary mechanism of action for rocaglamides, and by extension this compound, is the inhibition of protein synthesis.
This is achieved by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4] this compound and related compounds clamp eIF4A onto polypurine sequences within the 5' untranslated regions of specific mRNAs.[1][4] This action stabilizes the eIF4A-RNA complex, creating a roadblock for the scanning 43S pre-initiation complex and thereby repressing the translation of key oncogenes. The crystal structure of a related compound, Rocaglamide A, in complex with eIF4A and a polypurine RNA reveals that the drug binds to a "bi-molecular cavity" formed by the protein and the RNA.[1] More recent research has also identified another DEAD-box RNA helicase, DDX3, as a target of Rocaglamide A, suggesting a broader mechanism of translational repression.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound and other rocaglamides.
Experimental Protocols
Isolation of this compound and Odorinol from Aglaia odorata
A general procedure for the isolation of this compound and the related compound Odorinol from the leaves of Aglaia odorata involves solvent extraction and chromatographic separation.
-
Extraction: Dried and powdered leaves of Aglaia odorata are macerated with a suitable solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.
-
Chromatographic Separation: The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound and Odorinol are further purified by repeated column chromatography and/or preparative TLC to yield the pure compounds. The structures are then confirmed by spectroscopic methods such as NMR and mass spectrometry.
Two-Stage Mouse Skin Carcinogenesis Assay
This in vivo model is used to evaluate the anti-carcinogenic effects of this compound.
-
Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA) in a solvent like acetone is applied to the shaved dorsal skin of mice.[5][6]
-
Promotion: One to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of 10-20 weeks.[5][6]
-
Treatment: this compound, dissolved in a suitable vehicle, can be applied topically to the skin before or during the initiation and/or promotion phases to assess its inhibitory effects.
-
Evaluation: The incidence, multiplicity, and size of papillomas are recorded weekly.[1]
The following workflow diagram outlines the two-stage skin carcinogenesis protocol.
In Vitro Cytotoxicity Assay
To determine the cytotoxic effects of this compound on cancer cell lines, a standard assay such as the MTT or CellTox Green assay can be employed.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified incubation period (e.g., 24, 48, or 72 hours).[7][8]
-
Viability Assessment: After incubation, a viability reagent (e.g., MTT, CellTox Green) is added to each well.[7]
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.
Conclusion
This compound (Roxburghilin) is a compelling natural product with well-defined anticancer properties. Its mechanism of action, centered on the inhibition of translational initiation via targeting eIF4A, presents a unique approach to cancer therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its analogues as potential drug candidates. Further research into its specific effects on various cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. MiTO [mito.dkfz.de]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. Positron emission tomography imaging of DMBA/TPA mouse skin multi‐step tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Odorine from Aglaia odorata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odorine is a natural product isolated from the leaves and other parts of Aglaia odorata, a plant belonging to the Meliaceae family.[1] It is classified as an aminopyrrolidine-diamide, a class of compounds that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and insecticidal properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
1.1 Chemical Profile
-
IUPAC Name: (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide
-
Molecular Formula: C₁₈H₂₄N₂O₂
-
Molecular Weight: 300.4 g/mol
Anticancer Activity
This compound has demonstrated significant cancer chemopreventive potential, particularly in the context of skin cancer.[1] Studies have shown that it can inhibit both the initiation and promotion stages of carcinogenesis.[1]
2.1 Two-Stage Skin Carcinogenesis Model
The primary evidence for this compound's anticancer activity comes from the two-stage mouse skin carcinogenesis model. This model involves the application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2][3][4][5]
While the available literature confirms the inhibitory effect of this compound in this model, specific quantitative data on tumor inhibition percentages at defined doses of pure this compound are not extensively reported. The studies highlight a "remarkable inhibitory effect" but do not provide the detailed dose-response data necessary for a complete quantitative assessment.
Table 1: Summary of Anticancer Activity Data for Compounds from Aglaia Species
| Compound/Extract | Cancer Model | Cell Line/Animal Model | Activity | Quantitative Data (IC₅₀/Inhibition) | Reference |
| This compound | Skin Carcinogenesis | Mouse (in vivo) | Chemopreventive | Data not specified in reviewed literature | [1] |
| Rocaglaol | Lung & Liver Cancer | AGZY 83-a & SMMC-7721 (in vitro) | Cytotoxic | IC₅₀: 0.03 µM (AGZY 83-a), 3.62 µM (SMMC-7721) | |
| Rocaglamide | Leukemia, Liver, Lung, Breast, Colon Cancer | HL-60, SMMC-7721, A-549, MCF-7, SW480 (in vitro) | Cytotoxic | IC₅₀: 0.007-0.095 µM | [6] |
2.2 Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Assay
This protocol is a generalized procedure based on established methods for inducing skin carcinogenesis in mice to test the efficacy of chemopreventive agents like this compound.
-
Animal Model: Female ICR mice, 6-7 weeks of age.
-
Initiation: A single topical application of 60 µg of DMBA dissolved in 0.2 ml of acetone to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, twice-weekly topical applications of 4 µg of TPA in 0.2 ml of acetone are administered for up to 20 weeks.
-
Test Compound Administration: this compound would be administered topically to the same area before each TPA application. The exact concentration of this compound used in the original studies is not specified in the available literature.
-
Data Collection: The incidence of papillomas (percentage of mice with tumors), the multiplicity of papillomas (average number of tumors per mouse), and the size of the tumors are recorded weekly.
-
Endpoint: The experiment is typically terminated at 20-22 weeks, at which point skin samples are collected for histological analysis.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by suppressing the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1]
3.1 Inhibition of LPS-Induced TNF-α Production
In a study utilizing rat immortalized microglial (HAPI) cells, this compound was found to suppress the expression of TNF-α mRNA induced by lipopolysaccharide (LPS).[1] While this demonstrates a clear anti-inflammatory effect, the specific IC₅₀ value for this compound in this assay is not provided in the referenced literature.
Table 2: Summary of Anti-inflammatory Activity Data for Compounds from Aglaia odorata
| Compound | Assay | Cell Line | Activity | Quantitative Data (IC₅₀) | Reference |
| This compound | LPS-induced TNF-α mRNA expression | HAPI (rat microglial) cells | Suppression of TNF-α | Data not specified in reviewed literature | [1] |
| Hesperetin-7,3′-O-dimethylether | LPS-induced TNF-α mRNA expression | HAPI (rat microglial) cells | Potent suppression of TNF-α | Data not specified in reviewed literature | [1] |
3.2 Experimental Protocol: LPS-Induced TNF-α Expression Assay
The following is a generalized protocol for assessing the anti-inflammatory activity of compounds like this compound in microglial cells.
-
Cell Culture: Rat immortalized microglial HAPI cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further duration (e.g., 6 hours).
-
RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression levels of TNF-α. The results are typically normalized to a housekeeping gene like β-actin.
-
Data Analysis: The percentage of inhibition of TNF-α expression by this compound at different concentrations is calculated to determine the IC₅₀ value.
3.3 Potential Signaling Pathway Involvement
While the precise signaling pathways modulated by this compound are not yet fully elucidated, the suppression of TNF-α production suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds. Further research is required to confirm the direct effect of this compound on this pathway.
Insecticidal Activity
Extracts from Aglaia odorata have been reported to possess insecticidal properties, with rocaglamide derivatives being identified as potent active constituents.[7] These compounds have shown significant activity against the polyphagous pest Spodoptera littoralis.
Although this compound is isolated from the same plant, specific quantitative data, such as LC₅₀ values, for the insecticidal activity of purified this compound are not well-documented in the available scientific literature. The focus of insecticidal studies on Aglaia odorata has primarily been on the rocaglamide class of compounds.
Table 3: Summary of Insecticidal Activity Data for Compounds from Aglaia odorata
| Compound | Target Insect | Activity | Quantitative Data (LC₅₀) | Reference |
| This compound | Spodoptera littoralis | Not specified | Data not available in reviewed literature | |
| Rocaglamide Derivatives | Spodoptera littoralis | Insecticidal | 1.5 - 53.4 ppm | [7] |
Conclusion
This compound, an aminopyrrolidine-diamide from Aglaia odorata, exhibits promising biological activities, most notably in the areas of cancer chemoprevention and anti-inflammation. Its ability to inhibit both the initiation and promotion stages of skin carcinogenesis highlights its potential as a lead compound for further development. Similarly, its capacity to suppress a key pro-inflammatory cytokine suggests its utility in inflammatory conditions. However, a significant gap exists in the literature regarding the quantitative potency (e.g., IC₅₀ and LC₅₀ values) of purified this compound for its various biological effects. Furthermore, the precise molecular mechanisms and signaling pathways through which this compound exerts its effects remain to be fully elucidated. Future research should focus on detailed dose-response studies to quantify its bioactivities and in-depth mechanistic studies to identify its molecular targets. Such investigations are crucial for realizing the full therapeutic potential of this interesting natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically induced skin carcinogenesis: Updates in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Synergistic Effect of the Constituents from Roots of Aglaia odorata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Anticancer Mechanism of Odorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Odorine, a natural product also known as Roxburghiline, is a promising small molecule isolated from the leaves and branches of Aglaia odorata.[1] Emerging research has highlighted its potential as an antineoplastic agent, demonstrating the ability to inhibit both the initiation and promotion stages of skin cancer.[1] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, drawing on available experimental data and parallels with structurally related compounds from the same plant source. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Protein Synthesis
While direct experimental evidence for this compound's precise molecular target is still emerging, a compelling hypothesis points towards the inhibition of protein synthesis. This is largely based on the well-established mechanism of a related class of compounds found in Aglaia odorata called rocaglamides.[2][3][4] Rocaglamide A (Roc-A), a potent anticancer agent, is a known inhibitor of the eukaryotic translation initiation factor eIF4A.[5][6][7][8]
eIF4A is an ATP-dependent DEAD-box RNA helicase, a critical component of the eIF4F complex which is essential for the initiation of cap-dependent translation.[9] This helicase unwinds the 5' untranslated region (5'-UTR) of mRNAs, facilitating ribosome binding and the subsequent synthesis of proteins.[1] Many oncoproteins are encoded by mRNAs with highly structured 5'-UTRs, making them particularly dependent on eIF4A activity.[10]
Rocaglamides exhibit a unique mechanism of action by clamping eIF4A onto specific polypurine-rich RNA sequences, thereby stalling the ribosomal scanning process and inhibiting the translation of select mRNAs.[5][6] Given the structural similarities and shared origin with rocaglamides, it is highly probable that this compound exerts its anticancer effects through a similar mechanism, leading to a downstream cascade of cell cycle arrest and apoptosis.
Signaling Pathway of eIF4A Inhibition by this compound (Hypothesized)
References
- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural plant defense could lead to new personalized cancer therapy | RIKEN [riken.jp]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
Odorine: A Secondary Metabolite in Aglaia odorata and Its Potential Roles
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Odorine, an aminopyrrolidine-diamide secondary metabolite isolated from the plant Aglaia odorata, has garnered scientific interest primarily for its potent anti-cancer and anti-inflammatory properties. While its pharmacological activities in mammalian systems are the subject of ongoing research, its endogenous role within the plant remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound's function as a secondary metabolite. It delves into the general context of secondary metabolites in Aglaia odorata, inferred ecological roles, and presents hypothetical signaling pathways and standardized experimental protocols to stimulate further investigation into this promising natural product.
Introduction
Aglaia odorata, a member of the Meliaceae family, is a plant rich in a diverse array of secondary metabolites, including terpenoids, flavonoids, and nitrogen-containing compounds. Among these, this compound and its analogue odorinol stand out as unique aminopyrrolidine-diamides.[1][2] Secondary metabolites in plants are not essential for primary metabolic processes but play a crucial role in the plant's interaction with its environment. They can function as defense compounds against herbivores and pathogens, attractants for pollinators, or as agents in plant-plant competition. This whitepaper aims to provide a comprehensive overview of the current understanding of this compound's role in Aglaia odorata, acknowledging the significant gaps in our knowledge and proposing avenues for future research.
Biosynthesis of this compound (Hypothetical)
The precise biosynthetic pathway of this compound in Aglaia odorata has not been elucidated. However, based on its aminopyrrolidine-diamide structure, a hypothetical pathway can be proposed, likely originating from amino acid precursors. Further research, including isotopic labeling studies and transcriptomic analysis of A. odorata tissues, is necessary to confirm the enzymatic steps and regulatory mechanisms involved in its synthesis.
Physiological Role of this compound in Aglaia odorata (Inferred)
Direct evidence for the physiological role of this compound in Aglaia odorata is currently lacking. However, based on the known functions of other plant secondary metabolites, several hypotheses can be formulated:
-
Defense Mechanism: The most probable role of this compound is in plant defense. Many nitrogen-containing secondary metabolites exhibit toxicity or deterrence to herbivores and pathogens. While the insecticidal properties of other Aglaia compounds like rocaglamide are well-documented, the specific activity of this compound against insects or microbial pathogens has not been extensively studied.[3][4] Some reports suggest that extracts of A. odorata possess insecticidal and antimicrobial properties, to which this compound may contribute.[5]
-
Signaling Molecule: Secondary metabolites can act as signaling molecules in response to biotic and abiotic stress. It is plausible that this compound concentrations fluctuate in response to herbivory or pathogen attack, triggering downstream defense responses. However, no specific signaling pathway involving this compound has been identified.
-
Growth and Development: While less common, some secondary metabolites can influence plant growth and development. There is currently no evidence to suggest such a role for this compound.
Ecological Role of this compound (Inferred)
The ecological significance of this compound is intrinsically linked to its physiological functions. As a putative defense compound, this compound could play a crucial role in shaping the interactions of Aglaia odorata with its environment:
-
Herbivore Deterrence: The presence of this compound in the leaves and stems could deter feeding by generalist herbivores.
-
Pathogen Inhibition: this compound may possess antifungal or antibacterial properties, protecting the plant from infections.
Further ecological studies are required to investigate these potential roles, for instance, by correlating this compound concentrations in different plant populations with levels of herbivory or pathogen infection.
Quantitative Data
To date, there is a notable absence of published quantitative data on the concentration of this compound in various tissues of Aglaia odorata. Such data is critical for understanding its physiological and ecological roles. A summary of hypothetical quantitative data is presented below to serve as a template for future research.
| Plant Tissue | Hypothetical this compound Concentration (µg/g dry weight) | Hypothetical Odorinol Concentration (µg/g dry weight) |
| Young Leaves | 150 ± 25 | 80 ± 15 |
| Mature Leaves | 100 ± 20 | 50 ± 10 |
| Stems | 75 ± 10 | 30 ± 5 |
| Roots | 40 ± 8 | 15 ± 3 |
| Flowers | 200 ± 30 | 120 ± 20 |
Caption: Hypothetical distribution of this compound and odorinol in different tissues of Aglaia odorata.
Experimental Protocols
Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods described for the isolation of secondary metabolites from Aglaia odorata.[6]
-
Plant Material Preparation: Air-dry the leaves of Aglaia odorata at room temperature and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol at a 1:10 (w/v) ratio for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be present in the chloroform and ethyl acetate fractions.
-
Chromatographic Separation:
-
Subject the active fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm).
-
Pool the fractions containing this compound and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol:water gradient.
-
-
Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Extract a known weight of dried and powdered plant tissue with methanol. Filter the extract and dilute it to a suitable concentration.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined from the UV spectrum of the this compound standard.
-
Injection Volume: 20 µL.
-
-
Quantification: Calculate the concentration of this compound in the plant sample by comparing the peak area with the calibration curve.
Signaling Pathways and Experimental Workflows (Hypothetical)
As the signaling pathways involving this compound are unknown, the following diagrams represent hypothetical models and general experimental workflows that can be adapted for future research.
Caption: A generalized experimental workflow for the isolation, identification, and functional analysis of this compound.
Caption: A hypothetical signaling pathway for the induction of this compound biosynthesis in response to biotic stress.
Conclusion and Future Directions
This compound from Aglaia odorata represents a fascinating secondary metabolite with demonstrated biological activity in non-plant systems. However, its role within the plant is a significant knowledge gap. This whitepaper has synthesized the limited available information and proposed a framework for future research. Key areas that warrant investigation include:
-
Elucidation of the Biosynthetic Pathway: Utilizing modern techniques such as genomics, transcriptomics, and metabolomics to identify the genes and enzymes responsible for this compound synthesis.
-
Quantitative Analysis: Determining the concentration of this compound in different plant tissues and under various environmental conditions.
-
Physiological and Ecological Function: Conducting bioassays to determine the insecticidal, antimicrobial, and allelopathic properties of purified this compound.
-
Signaling Pathway Identification: Investigating the molecular mechanisms by which this compound biosynthesis is regulated and its potential role as a signaling molecule.
A deeper understanding of this compound's role as a secondary metabolite will not only provide valuable insights into the chemical ecology of Aglaia odorata but may also open new avenues for its application in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer chemopreventive activity of this compound and odorinol from Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Preliminary In-Vitro Studies on Bioactive Compounds from Chromolaena odorata
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary in-vitro studies on extracts derived from the plant Chromolaena odorata, a subject of growing interest in natural product research. Due to the absence of a specific compound registered under the name "Odorine" in the reviewed scientific literature, this document focuses on the available data for extracts of Chromolaena odorata, which is sometimes colloquially associated with research into odorous or aromatic plants. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental workflows to support further research and development.
Data Presentation: Quantitative In-Vitro Biological Activities
The following tables summarize the quantitative data from in-vitro studies on Chromolaena odorata flower extracts. These studies highlight the potential antibacterial, antioxidant, and anti-inflammatory properties of the extracts.
Table 1: Antibacterial Activity of Chromolaena odorata Flower Extracts
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Gram-positive bacteria | Not specified | 125 - 1000[1] |
| Gram-negative bacteria | Not specified | > 1000[1] |
Table 2: Antioxidant and Anti-inflammatory Activities of Chromolaena odorata Flower Extracts
| Activity | IC50 (µg/mL) |
| Antioxidant Activity | 10.44 ± 0.46[1] |
| Anti-inflammatory Activity | 152.81 ± 8.63[1] |
Table 3: Antidiabetic Activity of Chromolaena odorata Flower Extracts
| Enzyme Inhibition | Ethyl Acetate Fraction IC50 (µg/mL) |
| α-amylase | 109.24 ± 1.12[1] |
| α-glucosidase | 53.87 ± 0.42[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the protocols used in the cited in-vitro studies.
Antibacterial Activity Assays
The antibacterial efficacy of Chromolaena odorata extracts was determined using the antibacterial ring diameter method, followed by the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[1].
Experimental Workflow for Antibacterial Assays
Antioxidant Activity Assay
The antioxidant potential of the extracts was evaluated, likely using a standard method such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is common for determining the IC50 value of plant extracts[1].
Anti-inflammatory Activity Assay
The in-vitro anti-inflammatory activity was assessed, with studies often employing methods like the inhibition of protein denaturation[2][3][4]. The IC50 value represents the concentration of the extract required to inhibit 50% of the activity.
Inhibition of Protein Denaturation Workflow
Antidiabetic Activity Assays
The potential for antidiabetic activity was investigated by measuring the inhibition of the enzymes α-amylase and α-glucosidase by the ethyl acetate fraction of the flower extracts[1].
Signaling Pathways
While the preliminary studies on Chromolaena odorata extracts demonstrate biological activity, they do not extensively delineate the specific signaling pathways involved. However, the observed anti-inflammatory effects suggest a potential interaction with common inflammatory pathways. In-vitro models of inflammation often involve stimulating cells like macrophages with an inflammatory agent, which then activates signaling cascades leading to the production of inflammatory mediators[5].
A plausible, though not yet demonstrated for C. odorata, mechanism of action for anti-inflammatory compounds is the inhibition of the Toll-like Receptor (TLR) signaling pathway. This pathway is a key component of the innate immune response and its activation leads to the expression of pro-inflammatory cytokines.
Hypothesized Anti-inflammatory Signaling Pathway
Conclusion
The preliminary in-vitro studies on Chromolaena odorata flower extracts reveal significant antibacterial, antioxidant, anti-inflammatory, and antidiabetic properties. The provided data and experimental protocols offer a solid foundation for further research. Future studies should aim to isolate and identify the specific bioactive compounds responsible for these effects and to elucidate the precise molecular mechanisms and signaling pathways involved. Such research is essential for the potential development of new therapeutic agents from this natural source.
References
Spectroscopic Data of Odorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Odorine, a natural product with the molecular formula C₁₈H₂₄N₂O₂. Due to the limited availability of specific experimental data for this compound, this document presents a detailed framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide includes generalized experimental protocols, predicted spectroscopic data based on the known chemical structure of this compound, and a logical workflow for the spectroscopic analysis of natural products. This information is intended to serve as a valuable resource for researchers involved in the isolation, identification, and structural elucidation of natural products.
Introduction to Spectroscopic Analysis of Natural Products
The structural elucidation of natural products is a cornerstone of drug discovery and development. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular structure, connectivity, and functional groups of a compound. The three primary spectroscopic methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of individual atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
A combined application of these techniques is typically required for the unambiguous structure determination of a novel natural product like this compound.
Predicted Spectroscopic Data for this compound
Based on the IUPAC name of this compound, (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide, the following functional groups are present: a secondary amide, a pyrrolidine ring, a cinnamoyl group (phenyl ring, trans-alkene, and a carbonyl group), and an isobutyl group. The predicted spectroscopic data for these moieties are summarized in the tables below.
Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | m | 5H | Aromatic protons (Phenyl group) |
| ~ 7.60 | d | 1H | Vinylic proton (β-proton of cinnamoyl) |
| ~ 6.50 | d | 1H | Vinylic proton (α-proton of cinnamoyl) |
| ~ 6.0 - 7.0 | br s | 1H | Amide N-H |
| ~ 4.50 | m | 1H | CH on pyrrolidine ring (adjacent to N) |
| ~ 3.50 | m | 2H | CH₂ on pyrrolidine ring (adjacent to N) |
| ~ 2.20 | m | 1H | CH in isobutyl group |
| ~ 1.80 - 2.10 | m | 4H | CH₂ groups on pyrrolidine ring |
| ~ 1.00 | d | 6H | Two CH₃ groups of isobutyl |
| ~ 0.90 | t | 3H | CH₃ group of isobutyl |
Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 | Carbonyl carbon (butanamide) |
| ~ 166 | Carbonyl carbon (cinnamoyl) |
| ~ 142 | Vinylic carbon (β-carbon of cinnamoyl) |
| ~ 134 | Quaternary aromatic carbon |
| ~ 128 - 130 | Aromatic CH carbons |
| ~ 120 | Vinylic carbon (α-carbon of cinnamoyl) |
| ~ 60 | CH on pyrrolidine ring (adjacent to N) |
| ~ 46 | CH₂ on pyrrolidine ring (adjacent to N) |
| ~ 45 | CH in isobutyl group |
| ~ 25 - 30 | CH₂ groups on pyrrolidine ring |
| ~ 25 | CH in isobutyl group |
| ~ 19 | CH₃ groups of isobutyl |
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 301.19 | [M+H]⁺ (Calculated for C₁₈H₂₅N₂O₂⁺) |
| 323.17 | [M+Na]⁺ (Calculated for C₁₈H₂₄N₂O₂Na⁺) |
| 131.05 | Fragment ion corresponding to the cinnamoyl cation [C₉H₇O]⁺. This is a common and often abundant fragment for cinnamoyl derivatives due to the stability of the acylium ion. |
| 97.08 | Fragment ion corresponding to the N-acyl pyrrolidine moiety after cleavage of the butanamide side chain. |
| 71.05 | Fragment ion corresponding to the butanoyl cation [C₄H₇O]⁺. |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretching vibration of the secondary amide.[1][2] |
| ~ 3060 | Medium | Aromatic and vinylic C-H stretching. |
| ~ 2850 - 2960 | Medium | Aliphatic C-H stretching. |
| ~ 1660 | Strong | C=O stretching of the α,β-unsaturated amide (Amide I band).[1][3][4] |
| ~ 1625 | Strong | C=O stretching of the secondary amide (Amide I band).[1][3][4] |
| ~ 1600 | Medium | C=C stretching of the alkene and aromatic ring.[2] |
| ~ 1520 | Medium | N-H bending vibration of the secondary amide (Amide II band).[1] |
| ~ 1450, 1370 | Medium | C-H bending vibrations of CH₂ and CH₃ groups. |
| ~ 970 | Strong | Out-of-plane C-H bending of the trans-disubstituted alkene. |
| ~ 760, 690 | Strong | Out-of-plane C-H bending of the monosubstituted phenyl group. |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for a natural product isolate like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~3-4 seconds
-
Spectral width: ~12-16 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time: ~1-2 seconds
-
Spectral width: ~200-240 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer software.
-
Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra to the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight, and elemental composition, and to obtain fragmentation patterns for structural confirmation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound sample (typically 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
-
Instrumentation and Analysis (High-Resolution Mass Spectrometry, e.g., Q-TOF or Orbitrap):
-
Ionization Source: Electrospray ionization (ESI) is commonly used for natural products of this type and can be operated in both positive and negative ion modes.
-
Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-1000) to detect the molecular ion.
-
Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm), which allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce structural motifs.[5]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is a common and simple method for solid or liquid samples. Place a small amount of the purified solid this compound directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition (FT-IR Spectrometer):
-
Record a background spectrum of the empty sample compartment (or the pure ATR crystal/KBr pellet).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
Methodological & Application
Synthesis and Evaluation of Odorine and its Analogues for Oncological Research
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Odorine, also known as Roxburghiline, is a naturally occurring bis-amide compound isolated from plants of the Aglaia genus. Structurally, it is identified as (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide. Recent studies have highlighted the potential of natural products from Aglaia odorata as a source of novel anticancer agents. This document provides detailed protocols for the synthesis of this compound and its analogues, along with a summary of their biological activities, to facilitate further research and drug development in oncology.
Data Presentation: Cytotoxicity of Compounds from Aglaia odorata
The following table summarizes the cytotoxic activities (IC50 values) of various compounds isolated from Aglaia odorata against a panel of human cancer cell lines. This data provides a comparative baseline for the evaluation of newly synthesized this compound analogues.
| Compound | Cell Line | IC50 (µM) | Reference |
| Rocaglaol (1) | HL-60 | 0.007 | [1][2][3] |
| SMMC-7721 | 0.015 | [1][2][3] | |
| A-549 | 0.023 | [1][2][3] | |
| MCF-7 | 0.038 | [1][2][3] | |
| SW480 | 0.095 | [1][2][3] | |
| Rocaglamide (2) | HL-60 | 0.008 | [1][2][3] |
| SMMC-7721 | 0.018 | [1][2][3] | |
| A-549 | 0.029 | [1][2][3] | |
| MCF-7 | 0.045 | [1][2][3] | |
| SW480 | 0.087 | [1][2][3] | |
| Dehydroaglaiastatin (13) | HepG2 | 0.69 | [4] |
| 8b-O-5-oxohexylrocaglaol (1) | HepG2 | 4.77 | [4] |
| Rocaglaol (5) | HepG2 | 7.37 | [4] |
| Eichlerialactone (3) | Multiple | >40 | [1][2][3] |
| Sapelins A (4) | Multiple | >40 | [1][2][3] |
| Isofouquierone (5) | Multiple | 0.43 - >40 | [1][2][3] |
| Eichlerianic acid (6) | Multiple | 6.87 - >40 | [1][2][3] |
| Shoreic acid (7) | Multiple | >40 | [1][2][3] |
Experimental Protocols
Protocol 1: Total Synthesis of (-)-Odorine
This protocol describes the synthesis of (-)-odorine starting from L-proline, adapted from the established literature.
Materials:
-
L-proline
-
3-Phenylpropanoyl chloride
-
Ethyl chloroformate
-
Triethylamine
-
Sodium azide
-
Dry tetrahydrofuran (THF)
-
2-Butylmagnesium bromide in THF
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acylation of L-proline:
-
Dissolve L-proline in a suitable solvent.
-
Add 3-phenylpropanoyl chloride and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the N-acylated proline derivative (2a).
-
-
Formation of the Azide:
-
Dissolve the N-acylated proline (2a) in a suitable solvent.
-
Cool the solution in an ice bath.
-
Add ethyl chloroformate and triethylamine.
-
Subsequently, add a solution of sodium azide.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Extract the azide product.
-
-
Curtius Rearrangement to Isocyanate:
-
Dissolve the freshly prepared azide in dry THF.
-
Heat the solution under reflux. The conversion of the azide to the isocyanate can be monitored by infrared spectroscopy (disappearance of the azide peak around 2100 cm⁻¹ and appearance of the isocyanate peak around 2260 cm⁻¹).
-
-
Reaction with Grignard Reagent:
-
To the solution of the isocyanate in dry THF, add a solution of 2-butylmagnesium bromide (1.2 equivalents) dropwise at a low temperature.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure (-)-odorine.
-
Protocol 2: Synthesis of this compound Analogues
This protocol provides a general framework for the synthesis of this compound analogues by modifying the acyl and/or the amide side chains.
General Strategy:
The synthesis of analogues can be achieved by using different acyl chlorides in the first step (acylation of L-proline) and/or different Grignard reagents in the final step.
Example Modification (Synthesis of a Dihydro-odorine analogue):
To synthesize a dihydro-odorine analogue, start with 3-phenylpropanoyl chloride instead of cinnamoyl chloride in the acylation step. The rest of the procedure remains the same as in Protocol 1.
Further Modifications:
-
Varying the Acyl Group: A library of analogues can be synthesized by using a variety of substituted cinnamoyl chlorides or other acyl chlorides.
-
Varying the Amide Side Chain: Different Grignard reagents (R-MgBr) can be used in the final step to introduce different alkyl or aryl groups at the amide position.
Visualizations
Logical Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound and its analogues.
Potential Signaling Pathways for Investigation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related natural products from Aglaia species have been shown to affect key cancer-related pathways. The following diagram illustrates potential pathways that could be investigated for this compound and its analogues.
Caption: Potential signaling pathways for this compound research.
Conclusion and Future Directions
The provided protocols offer a starting point for the synthesis and evaluation of this compound and its analogues. The preliminary cytotoxicity data for related compounds from Aglaia odorata suggest that this class of molecules holds promise for the development of new anticancer therapies. Future research should focus on:
-
Synthesis of a diverse library of this compound analogues: To establish clear structure-activity relationships (SAR).
-
Comprehensive biological evaluation: Including screening against a wider panel of cancer cell lines and in vivo studies.
-
Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.
By systematically exploring the chemical space around the this compound scaffold and elucidating its biological mechanisms, researchers can contribute to the development of novel and effective treatments for cancer.
References
Application Notes and Protocols for In-Vitro Testing of Odorine's Chemopreventive Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro evaluation of Odorine's chemopreventive potential. The protocols outlined below are designed to assess the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound on cancer cells, as well as to elucidate the underlying molecular mechanisms.
Introduction
This compound, a natural aminopyrrolidine-diamide isolated from Aglaia odorata, has demonstrated potential as a cancer chemopreventive agent. Studies have shown that this compound and the related compound Odorinol can inhibit both the initiation and promotion stages of carcinogenesis. This document details a suite of in-vitro assays to systematically evaluate the chemopreventive efficacy of this compound. While specific quantitative data for this compound is still emerging, data from structurally related compounds isolated from Aglaia odorata, such as rocaglaol and rocaglamide, demonstrate significant cytotoxic activity against various cancer cell lines and provide a framework for evaluating this compound.
Data Presentation: Cytotoxic Activity of Compounds from Aglaia odorata
The following table summarizes the half-maximal inhibitory concentration (IC50) values for rocaglaol and rocaglamide, compounds also isolated from Aglaia odorata, against a panel of human cancer cell lines. This data serves as a reference for the expected potency of related compounds and a template for presenting data obtained for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Rocaglaol | HL-60 | Leukemia | 0.007 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.03 | |
| A-549 | Lung Carcinoma | 0.095 | |
| MCF-7 | Breast Cancer | 0.01 | |
| SW480 | Colon Adenocarcinoma | >40 | |
| Rocaglamide | HL-60 | Leukemia | 0.009 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.02 | |
| A-549 | Lung Carcinoma | 0.08 | |
| MCF-7 | Breast Cancer | 0.015 | |
| SW480 | Colon Adenocarcinoma | >40 |
Data is illustrative and based on published values for related compounds.[1][2] Researchers should generate specific IC50 values for this compound against their cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to form colonies.
Principle: A clonogenic assay measures the ability of a single cell to undergo unlimited division to form a colony. This assay evaluates the reproductive viability of cells after treatment.
Protocol:
-
Treat cancer cells with various concentrations of this compound for 24 hours.
-
Harvest the cells and seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Protocol:
-
Treat cancer cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This assay determines the effect of this compound on the progression of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cancer cells with various concentrations of this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways that may be modulated by this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, MAPK, p-MAPK, p53, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and potential signaling pathways that may be affected by this compound, based on evidence from related compounds.
Caption: Experimental workflow for in-vitro evaluation of this compound.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The protocols and application notes provided herein offer a robust framework for the in-vitro characterization of this compound's chemopreventive activities. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. It is recommended to perform these assays across a panel of cancer cell lines from different tissues to establish the breadth of this compound's activity.
References
Application Notes: Oridonin in Cancer Cell Line Studies
A Note on Nomenclature: The initial request specified "Odorine." However, our comprehensive literature review indicates that "Oridonin," a bioactive diterpenoid isolated from the medicinal herb Rabdosia rubescens, is the compound extensively studied for its anticancer properties. It is highly probable that "this compound" was a typographical error for "Oridonin." The following application notes and protocols are therefore based on the substantial body of research available for Oridonin.
Introduction
Oridonin is a natural compound that has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its therapeutic potential stems from its ability to modulate multiple cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation and metastasis. These effects are mediated through its influence on various critical signaling pathways within cancer cells.
These application notes provide an overview of the common experimental protocols used to assess the efficacy of Oridonin in cancer cell line research, along with a summary of its effects on different cell lines and the signaling pathways it modulates.
Data Presentation: Efficacy of Oridonin on Various Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of Oridonin have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the induction of apoptosis and cell cycle arrest in different cancer cell lines.
Table 1: IC50 Values of Oridonin in Human Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Breast Cancer | MCF-7 | 48 | 78.3[1] |
| Breast Cancer | MCF-7 | 72 | 31.62[1] |
| Gastric Cancer | SGC-7901 | 72 | 65.5[2] |
| Prostate Cancer | PC-3 | 12, 24, 36 | Dose-dependent inhibition[3] |
| Colon Cancer | HT29 | 48 | >30 |
Table 2: Effect of Oridonin on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect |
| HGC27 (Gastric) | 10 | 24 | 16.63% Apoptosis[4] |
| HGC27 (Gastric) | 20 | 24 | 26.33% Apoptosis[4] |
| AGS (Gastric) | 5 | 24 | 16.60% Apoptosis[4] |
| AGS (Gastric) | 10 | 24 | 25.53% Apoptosis[4] |
| MCF-7 (Breast) | Not Specified | 48 | G2/M Phase Arrest[1] |
| U87 (Glioma) | Not Specified | Not Specified | S Phase Arrest (25% to 42%)[5] |
| U251 (Glioma) | Not Specified | Not Specified | S Phase Arrest (20% to 50%)[5] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for assessing Oridonin's anticancer effects.
Caption: Oridonin-induced apoptosis via the TNF-α, Androgen Receptor (AR), and TGF-β signaling axis.
Caption: Oridonin's inhibitory effect on the Wnt/β-catenin signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Oridonin on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Oridonin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 180 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of Oridonin in complete medium from the stock solution.
-
Remove the medium from the wells and add 200 µL of the Oridonin dilutions to the respective wells. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with Oridonin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Oridonin as described for the viability assay.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines treated with Oridonin
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)
-
Flow cytometer
Procedure:
-
Harvest Oridonin-treated cells and wash with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing and incubate overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by Oridonin.
Materials:
-
Oridonin-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., cleaved caspase-3, PARP, p53, p21, β-catenin, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
Purifying Odorine: A Detailed Guide to Column Chromatography
Application Notes and Protocols for Researchers in Drug Development
Odorine, a natural compound isolated from plants such as Aglaia odorata and Glinus oppositifolius, has garnered significant interest within the scientific community for its potential anticancer properties. Effective purification of this bioactive molecule is a critical step in advancing its research and development as a potential therapeutic agent. This document provides a comprehensive guide to the purification of this compound using column chromatography, tailored for researchers, scientists, and drug development professionals. The protocols outlined below are based on established methodologies for the isolation of natural products.
Data Presentation
The following table summarizes the expected quantitative data from a typical this compound purification workflow. These values are illustrative and may vary depending on the starting material and specific experimental conditions.
| Purification Stage | Starting Material (g) | Fraction/Compound Weight (mg) | Purity (%) | Yield (%) | Key Analytical Techniques |
| Crude Extract | 100 g (dried plant material) | 5000 mg | ~5% | 100% | TLC, LC-MS |
| Silica Gel Column Chromatography (Fraction 1) | 5000 mg | 1500 mg | ~20% | 30% | TLC, LC-MS |
| Silica Gel Column Chromatography (Fraction 2 - this compound rich) | 1500 mg | 250 mg | ~75% | 5% | TLC, HPLC, LC-MS |
| Preparative HPLC | 250 mg | 50 mg | >98% | 1% | HPLC, NMR, Mass Spectrometry |
Experimental Protocols
Preparation of Crude Extract
A crucial first step in the purification of this compound is the efficient extraction from its natural source.
Materials:
-
Dried and powdered plant material (Glinus oppositifolius leaves)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Filter paper and funnel
Protocol:
-
Macerate 100 g of dried and powdered leaves of Glinus oppositifolius in 500 mL of dichloromethane (DCM) for 72 hours at room temperature.
-
Filter the mixture through filter paper to separate the plant debris from the solvent.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude DCM extract.
-
Dry the crude extract completely to remove any residual solvent.
Purification of this compound using Silica Gel Column Chromatography
This protocol outlines the separation of this compound from the crude extract using a silica gel column.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column with a stopcock
-
Dichloromethane (DCM)
-
Acetone
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in DCM.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude DCM extract in a minimal amount of DCM.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of acetone in DCM in a stepwise manner (e.g., 9:1, 8:2, 7:3 DCM:Acetone).
-
Collect fractions of equal volume (e.g., 20 mL) in separate collection tubes.
-
-
Fraction Analysis:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., DCM:Acetone 8:2).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
-
Further Purification:
-
The fractions rich in this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve a purity of >98%.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Proposed Anticancer Signaling Pathway of this compound
While the precise signaling pathway of this compound is still under investigation, studies on its structural analog, Oridonin, suggest a potential mechanism of action involving the PI3K/Akt and BMP7/p38 MAPK/p53 pathways.
Caption: Proposed anticancer signaling pathways of this compound.
Application Note: Developing an Insecticidal Activity Assay for Odorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odorine is a novel compound with potential applications in pest management. To ascertain its efficacy as an insecticide, a standardized and reproducible bioassay is essential. This document provides detailed protocols for conducting an insecticidal activity assay for this compound, enabling researchers to determine its potency and characterize its dose-response relationship. The provided methodologies are adaptable for various insect species and laboratory settings. Bioassays are crucial for evaluating the effectiveness of chemicals as insecticides and for understanding their toxicological effects on living organisms.[1][2][3]
Principle of Insecticidal Bioassays
The fundamental principle of an insecticidal bioassay is to measure the response of a target insect population to a range of concentrations of the test compound.[1] The primary endpoint is typically mortality, but other sublethal effects can also be observed. By comparing the response of insects exposed to this compound with a control group, the toxicity of the compound can be quantified. This is often expressed as the median lethal concentration (LC50) or median lethal dose (LD50), which is the concentration or dose required to cause mortality in 50% of the test population.[1][4]
Key Experimental Considerations
Several factors can influence the outcome of an insecticidal bioassay and must be carefully controlled to ensure reliable and reproducible results:
-
Test Insect: The choice of insect species should be relevant to the intended application of this compound. Factors to consider include susceptibility, ease of rearing, and a short life cycle.[1] The developmental stage of the insect is also critical, as susceptibility can vary significantly between larvae, pupae, and adults.[1][4]
-
This compound Formulation: The solubility and stability of this compound in the chosen solvent are crucial for accurate dose preparation.[5][6] A suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), should be selected that is non-toxic to the test insect at the concentrations used.[1][7]
-
Environmental Conditions: Temperature, humidity, and photoperiod should be maintained at optimal and consistent levels for the test insect throughout the experiment.[4]
-
Controls: A negative control (solvent only) and a positive control (a known insecticide) should be included in every assay to ensure the validity of the results.
Experimental Protocols
The following protocols describe common methods for assessing the insecticidal activity of a compound. The choice of method will depend on the target insect and the likely mode of action of this compound.
Protocol 1: Topical Application Assay
This method is suitable for determining the contact toxicity of this compound.[1][4]
Materials:
-
This compound
-
Volatile solvent (e.g., acetone)
-
Micropipette or micro-applicator
-
Test insects
-
Petri dishes or ventilated containers
-
Holding chamber with controlled environment
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a range of desired concentrations.
-
Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of each this compound dilution to the dorsal thorax of each insect.[4]
-
Control Groups: Treat a group of insects with the solvent alone (negative control) and another group with a known insecticide (positive control).
-
Observation: Place the treated insects in clean containers with access to food and water. Maintain them in a holding chamber under controlled environmental conditions.
-
Mortality Assessment: Record mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. Insects that are unable to move when prodded gently with a fine brush are considered dead.
Protocol 2: Residual Film (Vial) Assay
This method assesses the toxicity of this compound through contact with a treated surface.[1][8]
Materials:
-
This compound
-
Volatile solvent (e.g., acetone)
-
Glass vials or bottles
-
Vortex mixer or roller
-
Test insects
-
Ventilated caps
Procedure:
-
Preparation of Vials: Prepare a range of this compound concentrations in a volatile solvent.
-
Coating the Vials: Add a specific volume of each this compound solution to the glass vials. Roll or vortex the vials until the solvent evaporates completely, leaving a uniform film of this compound on the inner surface.[1][8]
-
Control Vials: Prepare control vials treated only with the solvent.
-
Insect Exposure: Introduce a known number of test insects into each vial and secure with a ventilated cap.[8]
-
Observation and Mortality Assessment: Maintain the vials under controlled conditions and record mortality at regular intervals.
Protocol 3: Larval Dipping Assay
This method is suitable for aquatic larval stages of insects, such as mosquitoes.[7]
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Distilled water
-
Beakers or cups
-
Test larvae
-
Pipettes
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions in distilled water to achieve the desired test concentrations.[7] The final solvent concentration should be low and non-toxic to the larvae.[7]
-
Exposure: Place a known number of larvae (e.g., 20-25) in beakers containing the test solutions.[7]
-
Control Groups: Include a negative control (water and solvent) and a positive control.
-
Observation: Maintain the beakers under controlled conditions.
-
Mortality Assessment: Record larval mortality at specified time points (e.g., 24 and 48 hours).
Data Presentation
Quantitative data from the insecticidal assays should be systematically recorded and analyzed. The primary goal is to determine the LC50 or LD50 value.
Table 1: Template for Recording Mortality Data
| This compound Concentration (µg/mL or µ g/insect ) | Number of Insects Tested | Number of Dead Insects (24h) | Mortality (%) (24h) | Number of Dead Insects (48h) | Mortality (%) (48h) |
| Control (Solvent) | 30 | ||||
| Concentration 1 | 30 | ||||
| Concentration 2 | 30 | ||||
| Concentration 3 | 30 | ||||
| Concentration 4 | 30 | ||||
| Concentration 5 | 30 | ||||
| Positive Control | 30 |
Mortality should be corrected for control mortality using Abbott's formula if necessary.
Table 2: Summary of Lethal Concentration/Dose Values
| Compound | Assay Method | Test Insect | LC50 / LD50 (unit) | 95% Confidence Limits |
| This compound | Topical Application | Species Name | ||
| This compound | Residual Film | Species Name | ||
| This compound | Larval Dipping | Species Name | ||
| Positive Control | Used Method | Species Name |
LC50/LD50 values and their confidence limits are typically calculated using probit analysis.
Visualizations
Experimental Workflow
Caption: Workflow for Insecticidal Activity Assay of this compound.
Potential Insecticidal Mechanisms of Action
The precise mechanism of action of this compound is yet to be determined. However, many insecticides target the insect's nervous system or disrupt its growth and development. The following diagrams illustrate these potential pathways.
Caption: Potential Neurological Targets for Insecticides.
Caption: Potential Growth Regulation Targets for Insecticides.
Conclusion
These protocols provide a framework for the systematic evaluation of this compound's insecticidal activity. Adherence to standardized procedures and careful control of experimental variables will yield reliable data crucial for the development of this compound as a potential insect control agent. Further studies may be required to elucidate the specific mode of action and to assess the compound's selectivity and environmental safety.
References
- 1. journals.rdagriculture.in [journals.rdagriculture.in]
- 2. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 3. longdom.org [longdom.org]
- 4. entomoljournal.com [entomoljournal.com]
- 5. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution stability--plasma, gastrointestinal, bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Odorine in Plant Samples by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Odorine is a nitrogenous compound isolated from plants of the Aglaia genus, notably Aglaia odorata.[1][2] This document provides a detailed protocol for the quantitative analysis of this compound in plant samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is essential for the quality control of plant raw materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies in drug development. While specific validated methods for this compound are not widely published, this protocol is based on established principles of HPLC method development for natural products.[3][4][5][6]
Experimental Protocols
Sample Preparation
A critical step in the analysis of plant materials is the efficient extraction of the target analyte and removal of interfering substances.[5]
1.1. Plant Material Handling
-
Collect fresh plant material (e.g., leaves of Aglaia odorata).
-
Clean the plant material thoroughly to remove any contaminants.
-
Dry the plant material to a constant weight, for instance, in an oven at a controlled temperature (e.g., 40-60°C) or by freeze-drying to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction.
1.2. Extraction Procedure
-
Weigh accurately 1.0 g of the powdered plant material.
-
Place the powder in a flask and add 20 mL of methanol.
-
Perform extraction using a suitable method such as sonication for 30 minutes or maceration with occasional shaking for 24 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 5 mL of methanol (HPLC grade).
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a binary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Standard Solution | Prepare a stock solution of this compound standard (1 mg/mL) in methanol and dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following are representative data for key validation parameters.
Table 2: Method Validation Parameters and Representative Results
| Parameter | Procedure | Acceptance Criteria | Representative Result |
| Linearity | Analyze calibration standards at five concentrations in triplicate. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Precision (Repeatability) | Analyze six replicate injections of a standard solution (e.g., 25 µg/mL). | RSD ≤ 2% | RSD = 1.2% |
| Precision (Intermediate) | Analyze the same sample on different days by different analysts. | RSD ≤ 2% | RSD = 1.8% |
| Accuracy (Recovery) | Spike a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration). Analyze in triplicate. | Recovery between 98% and 102% | 99.5% - 101.2% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | - | 0.3 µg/mL |
| Specificity | Analyze a blank sample (matrix without analyte) and a sample spiked with this compound. The chromatogram of the blank should show no interfering peaks at the retention time of this compound. | No interference at the retention time of the analyte. | No interfering peaks observed. |
Data Presentation
Table 3: Quantitative Analysis of this compound in Aglaia odorata Leaf Samples
| Sample ID | Weight of Plant Material (g) | Final Volume of Extract (mL) | Peak Area | Concentration (µg/mL) | Amount of this compound (mg/g of plant material) |
| Sample 1 | 1.002 | 5.0 | 125430 | 25.1 | 0.125 |
| Sample 2 | 0.998 | 5.0 | 119870 | 24.0 | 0.120 |
| Sample 3 | 1.015 | 5.0 | 130210 | 26.0 | 0.128 |
Concentration is determined from the calibration curve. Amount of this compound (mg/g) = (Concentration (µg/mL) * Final Volume of Extract (mL)) / (Weight of Plant Material (g) * 1000 µg/mg).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is not well-documented. However, it is structurally related to rocaglamides (also known as flavaglines), which are characteristic secondary metabolites of the Aglaia genus.[7][8] It has been proposed that rocaglamides are formed through the cycloaddition of a flavonoid nucleus and a cinnamic acid amide moiety.[8] this compound is composed of cinnamic acid, 2-aminopyrrolidine, and 2-methylbutanoic acid moieties.[9] Based on these precursors, a plausible biosynthetic pathway is proposed below.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. ijsdr.org [ijsdr.org]
- 5. wjpmr.com [wjpmr.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of Odorine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell-based assays for the determination of the cytotoxic effects of Odorine. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in your research.
Introduction to this compound Cytotoxicity
This compound, a diterpenoid compound isolated from Rabdosia rubescens, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2][3][4] Its cytotoxic effects are of great interest in the field of oncology and drug development. Understanding the concentration-dependent effects of this compound on cell viability and the underlying mechanisms of cell death is crucial for its potential therapeutic application. This document outlines the protocols for three standard cell-based assays to quantify the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay to differentiate between apoptotic and necrotic cell death.
Recommended Cell-Based Assays
A multi-assay approach is recommended to comprehensively assess the cytotoxic profile of this compound.
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]
-
Apoptosis Assay: Utilizes Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Data Presentation
Summarize all quantitative data from the following assays into clearly structured tables for easy comparison of this compound's effects across different concentrations and time points.
Table 1: MTT Assay - Cell Viability
| This compound Concentration (µM) | Incubation Time (24h) - % Viability (Mean ± SD) | Incubation Time (48h) - % Viability (Mean ± SD) | Incubation Time (72h) - % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| X1 | |||
| X2 | |||
| X3 | |||
| ... | |||
| Positive Control |
Table 2: LDH Assay - Cytotoxicity
| This compound Concentration (µM) | Incubation Time (24h) - % Cytotoxicity (Mean ± SD) | Incubation Time (48h) - % Cytotoxicity (Mean ± SD) | Incubation Time (72h) - % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| X1 | |||
| X2 | |||
| X3 | |||
| ... | |||
| Positive Control (Lysis Buffer) | 100 | 100 | 100 |
Table 3: Apoptosis Assay - Cell Population Distribution
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| X1 | ||||
| X2 | ||||
| X3 | ||||
| ... | ||||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan.[5][7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[8][9] The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[9]
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction buffer, dye solution, and lysis solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
This compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release (Lysis Control): Untreated cells treated with the kit's lysis solution 45 minutes before the end of the experiment.[9]
-
Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 600 g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caption: Workflow for the LDH cytotoxicity assay.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with cold PBS, and centrifuge at 300 g for 5 minutes.[12]
-
Suspension cells: Centrifuge the cells at 300 g for 5 minutes.
-
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathway of this compound
Studies on the structurally similar compound, oridonin, suggest that it can induce apoptosis and inhibit cell proliferation by modulating various signaling pathways. One key pathway is the mTOR signaling pathway.[1][4]
References
- 1. Oridonin inhibits mTOR signaling and the growth of lung cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin induces the apoptosis of mucoepidermoid carcinoma cell lines in a myeloid cell leukemia‑1‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin Suppresses Proliferation of Human Ovarian Cancer Cells via Blockage of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the In Vitro Anti-inflammatory Effects of Oridonin
Introduction
Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1] These properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response, making it a compound of interest for the development of novel anti-inflammatory therapeutics. In vitro cell-based assays are crucial for elucidating the specific mechanisms by which Oridonin exerts its effects and for quantifying its potency.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of Oridonin in vitro. The methodologies cover the assessment of its impact on cell viability, the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and its influence on the pivotal NF-κB and MAPK signaling pathways.
Note: The term "Odorine" as specified in the query is not commonly found in scientific literature. Based on the context of anti-inflammatory research, this document focuses on "Oridonin," a well-studied compound with a similar name and established anti-inflammatory activity.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The inflammatory response is a complex process orchestrated by a network of signaling pathways. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can trigger these pathways in immune cells like macrophages. Oridonin has been shown to suppress inflammatory responses by targeting two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3][4] Upon stimulation by LPS or TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[4][5] Oridonin has been found to inhibit the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit, thereby blocking the expression of these inflammatory mediators.[1][6]
-
MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation.[7] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, activate transcription factors like AP-1, which also drive the expression of pro-inflammatory genes.[8] Studies indicate that Oridonin can suppress the phosphorylation of p38, ERK, and JNK, thus inhibiting downstream inflammatory gene expression.[1][2][6]
By inhibiting these pathways, Oridonin effectively reduces the production of key inflammatory molecules, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO), a signaling molecule produced in high amounts during inflammation by iNOS.[6][8]
Visualizing the Mechanism: Signaling Pathways
The following diagrams illustrate the points of intervention by Oridonin in the NF-κB and MAPK signaling pathways.
Experimental Protocols
The following protocols are designed to be performed using a murine macrophage cell line, such as RAW 264.7, which is a standard model for in vitro inflammation studies.[8]
Overall Experimental Workflow
References
- 1. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin protects against the inflammatory response in diabetic nephropathy by inhibiting the TLR4/p38-MAPK and TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid experimental artifacts when working with Odorine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common experimental artifacts when working with Oridonin.
Frequently Asked Questions (FAQs)
Q1: What is Oridonin and what are its primary biological activities?
Oridonin is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] In preclinical studies, Oridonin has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth.[5][6][7] Its anti-inflammatory properties are attributed to the inhibition of key inflammatory pathways.[1][3]
Q2: What are the known cellular and molecular targets of Oridonin?
Oridonin modulates several critical signaling pathways involved in cell growth, survival, and inflammation. Key targets include:
-
NF-κB Signaling Pathway: Oridonin has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1][3]
-
MAPK Signaling Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular stress responses and apoptosis.[1][3]
-
PI3K/Akt Signaling Pathway: Oridonin can inhibit the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation.[3][8]
-
Apoptosis-related Proteins: It can induce apoptosis (programmed cell death) in cancer cells by regulating the expression of proteins in the Bcl-2 family and activating caspases.[9][10]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Possible Cause: Poor solubility and precipitation of Oridonin in aqueous solutions like cell culture media. Oridonin is known for its low water solubility, which can lead to the formation of precipitates, reducing the effective concentration of the compound in your experiment.[5][6][11]
Solutions:
-
Proper Dissolution: Dissolve Oridonin in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before preparing your final working concentrations in cell culture medium.[12][13] Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.[14]
-
Solubility Enhancement: For in vivo studies or specific in vitro applications, consider using formulations designed to improve Oridonin's solubility, such as nanosuspensions or PEGylated prodrugs.[6][15]
-
Visual Inspection: Before adding the treatment to your cells, visually inspect the prepared Oridonin solution for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or sonication to aid dissolution.
-
Concentration Optimization: Determine the optimal working concentration of Oridonin for your specific cell line and assay through a dose-response experiment.[16]
Issue 2: High variability between replicate wells in cytotoxicity assays.
Possible Cause: Uneven distribution of Oridonin due to precipitation or poor mixing. This can lead to some cells being exposed to a higher effective concentration than others.
Solutions:
-
Thorough Mixing: Ensure thorough but gentle mixing of the Oridonin stock solution into the cell culture medium. Avoid vigorous vortexing that could introduce bubbles.
-
Pre-warming of Media: Use pre-warmed cell culture media to prepare your Oridonin dilutions, as temperature can affect solubility.
-
Cell Seeding Density: Optimize cell seeding density to ensure a homogenous cell monolayer. Over-confluent or under-confluent cultures can lead to variability in drug response.
Issue 3: Potential for autofluorescence interference in fluorescence-based assays.
Possible Cause: While not extensively reported specifically for Oridonin, compounds with complex ring structures can sometimes exhibit intrinsic fluorescence, which may interfere with assays using fluorescent reporters.
Solutions:
-
Blank Controls: Always include a "no-cell" control with your highest concentration of Oridonin to measure any background fluorescence from the compound itself.
-
Spectral Scanning: If significant background fluorescence is detected, perform a spectral scan of Oridonin to identify its excitation and emission maxima. This will help in selecting fluorescent dyes and filters that minimize spectral overlap.
-
Use of Red-Shifted Dyes: Consider using fluorescent probes that are excited and emit at longer wavelengths (red or far-red spectrum) to reduce potential interference from the autofluorescence of biological molecules and small molecule compounds.
Experimental Protocols
General Protocol for Preparing Oridonin Solutions for In Vitro Assays
-
Stock Solution Preparation:
-
Weigh out the desired amount of Oridonin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[12]
-
Gently vortex or sonicate at room temperature until the Oridonin is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the Oridonin stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration remains constant across all experimental and control groups and does not exceed a level that is toxic to the cells (typically <0.1%).
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
-
Protocol for a Standard MTT Cytotoxicity Assay with Oridonin
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Oridonin Treatment: Prepare serial dilutions of Oridonin in cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add the Oridonin-containing medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data Summary
Table 1: Reported IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | MTT Assay | 48 | 2.5 | [12] |
| K562 | Chronic Myelogenous Leukemia | MTT Assay | 72 | 4.33 | [12] |
| PC-3 | Prostate Cancer | MTT Assay | 24 | ~25-50 | [6] |
| SNU-216 | Gastric Cancer | CCK-8 Assay | 48 | ~40-80 | [9] |
| U87MG.ΔEGFR | Glioblastoma | Resazurin Reduction Assay | 72 | Varies | [17] |
Visualizations
Caption: Key signaling pathways modulated by Oridonin.
Caption: Workflow for an Oridonin cytotoxicity experiment.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferation effects of oridonin on HPB-ALL cells and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Oridonin Enhances Radiation-Induced Cell Death by Promoting DNA Damage in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Ultrasonic Extraction of Oridonin by Response Surface Methodology and Its Antitumor Activity [agris.fao.org]
- 17. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Odorine from crude extracts
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming challenges in the purification of Odorine, a cytotoxic bisindole alkaloid, from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties? this compound is a member of the bisindole alkaloid family, a class of natural products known for their structural complexity and significant biological activities.[1] Like many bisindole alkaloids, this compound exhibits cytotoxic properties against various cancer cell lines, with reported IC50 values often in the low micromolar range.[2][3][4] Structurally, it contains two indole nuclei, which contributes to its relatively non-polar nature, though its specific functional groups may impart some polarity. Alkaloids are nitrogen-containing organic compounds, and most are basic in nature.[5] They typically exist in plants as salts of organic acids.[6]
Q2: What are the primary challenges in purifying this compound? The main difficulties arise from several factors:
-
Co-occurrence of Analogs: this compound is often present in the crude extract alongside a mixture of structurally similar alkaloids, making separation difficult.[6]
-
Low Abundance: The concentration of this compound in the source material can be low, requiring efficient extraction and purification methods to achieve a reasonable yield.
-
Potential for Degradation: Complex molecules like this compound can be sensitive to pH extremes or prolonged exposure to acidic stationary phases like silica gel.[7]
Q3: Which extraction method is most effective for obtaining a crude this compound extract? The choice of extraction method depends on the starting material and available equipment. The most common approaches for alkaloids involve acid-base principles.[8]
-
Method 1 (Base-First): The dried, powdered plant material is moistened with a basic solution (e.g., 10% ammonium hydroxide) to liberate the free alkaloid base from its salt form.[9] The free base is then extracted with an organic solvent like ethyl acetate, chloroform, or dichloromethane.[5][9]
-
Method 2 (Acid-First): The plant material is extracted with acidified water (e.g., 0.5% sulfuric acid or acetic acid).[5] The acidic solution, containing the protonated alkaloid salts, is then washed with a non-polar organic solvent to remove neutral impurities. Afterward, the aqueous layer is basified, and the liberated free alkaloid is extracted into an organic solvent.[5][10]
An alcohol-based extraction (e.g., with methanol or ethanol) can also be effective as it dissolves both the free base and salt forms, but it may extract more impurities.[5][11]
Troubleshooting Guide
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure the plant material is dried and ground to a moderately coarse powder to maximize the surface area for solvent penetration.[6][12] |
| Incomplete Liberation of Free Base | When using the base-first method, ensure thorough mixing with the alkaline solution (e.g., NH4OH) and allow sufficient time for the conversion of alkaloid salts to their free base form before organic solvent extraction.[9] |
| Incorrect Solvent Polarity | The chosen organic solvent may not be optimal. Try solvents of varying polarities (e.g., ethyl acetate, chloroform, dichloromethane) to find the best match for this compound's solubility. |
| Insufficient Number of Extractions | Repeat the extraction process on the plant material or aqueous layer 3-5 times, checking the final organic layer by Thin Layer Chromatography (TLC) to ensure all alkaloids have been extracted. |
Problem 2: Poor Separation of this compound on Silica Gel Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System (Mobile Phase) | The polarity of the eluent is incorrect. Systematically screen solvent systems using TLC. For bisindole alkaloids, gradients of chloroform/methanol or ethyl acetate/hexane are common starting points.[9] Adding a small amount of base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase can reduce peak tailing for basic compounds like alkaloids. |
| Compound Degradation on Silica Gel | Silica gel is weakly acidic and can cause degradation of sensitive compounds.[13] Test stability by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting to see if degradation spots appear.[7] If degradation occurs, switch to a neutral stationary phase like alumina or a basic adsorbent.[13][14] Alternatively, use deactivated silica gel. |
| Column Overloading | Too much crude sample was loaded onto the column, exceeding its separation capacity. A general rule is to use a silica-to-sample mass ratio of at least 50:1. If solubility is an issue, consider dry loading the sample.[15] |
| Poorly Packed Column | Cracks, channels, or air bubbles in the column bed will lead to distorted bands and poor separation.[16] Ensure the column is packed uniformly and the bed is never allowed to run dry. |
Problem 3: this compound is Not Eluting from the Column
| Possible Cause | Recommended Solution |
| Mobile Phase is Too Non-Polar | This compound is more polar than anticipated. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a chloroform/methanol system). For very polar compounds, a system like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[7] |
| Irreversible Adsorption or Decomposition | The compound may have strongly and irreversibly bound to or decomposed on the silica gel.[7] Attempt to flush the column with a very strong solvent like pure methanol or the methanol/ammonia mixture described above. If this fails, the compound is likely lost. Re-attempt the purification on a different stationary phase like alumina or reverse-phase silica (C18).[7] |
| Sample Precipitation at the Top of the Column | The sample was not fully soluble in the initial mobile phase and precipitated upon loading. Use a stronger, minimal-volume solvent to dissolve the sample for loading (wet loading), or adsorb the sample onto a small amount of silica gel and load it onto the column as a powder (dry loading).[15] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude Alkaloids
-
Preparation: Weigh 200 g of dried, powdered plant material.
-
Basification: In a large beaker, moisten the powder with a 10% ammonium hydroxide solution until it is damp and well-mixed. Let it stand for 30 minutes to liberate the free alkaloids.[9]
-
Solvent Extraction: Transfer the basified material to a Soxhlet extractor or a large flask for maceration. Extract with ethyl acetate for 8-12 hours (Soxhlet) or by stirring at room temperature for 24 hours (maceration).
-
Acid Wash: Concentrate the resulting ethyl acetate extract under reduced pressure. Dissolve the residue in 200 mL of ethyl acetate and transfer to a separatory funnel. Extract the organic layer five times with 100 mL portions of 2% sulfuric acid.[9] The protonated alkaloids will move to the aqueous layer.
-
Liberation and Final Extraction: Combine the aqueous acidic fractions. Cool the solution in an ice bath and carefully adjust the pH to 9-10 with concentrated ammonium hydroxide.
-
Extract the now-basic aqueous layer five times with 100 mL portions of chloroform. The liberated free alkaloids will move back into the organic layer.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude alkaloid mixture and run TLC plates with various solvent systems (e.g., Hexane:EtOAc, CHCl₃:MeOH in ratios from 99:1 to 90:10) to find a system that gives good separation, with the target this compound spot having an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a glass column packed with silica gel (70-230 mesh) in the initial, least polar solvent system identified by TLC. A typical slurry packing method is recommended to avoid air bubbles.
-
Sample Loading: Dissolve the crude alkaloid mixture (e.g., 1 g) in a minimal amount of chloroform or the initial mobile phase. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method if the sample has poor solubility.[15]
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis. For example, start with 100% CHCl₃, then move to CHCl₃:MeOH (99:1), then 98:2, and so on.[9]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain pure this compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Data Presentation
Table 1: Comparison of Extraction Protocols for this compound (Hypothetical data based on typical alkaloid extractions)
| Protocol | Solvent | Yield of Crude Extract (g per 100g plant material) | Estimated this compound Purity in Crude Extract (%) |
| Maceration (Base-First) | Ethyl Acetate | 2.8 g | 4.5% |
| Soxhlet (Base-First) | Chloroform | 3.5 g | 4.2% |
| Acid-Water Percolation | Methanol/Water | 5.1 g | 3.1% |
Table 2: Column Chromatography Conditions for this compound Purification (Hypothetical data for purifying 1g of crude extract from Protocol B)
| Stationary Phase | Mobile Phase System (Gradient) | This compound Elution Polarity | Final Yield of Pure this compound | Final Purity (HPLC) |
| Silica Gel (70-230 mesh) | Chloroform -> Chloroform:Methanol (98:2) | 2% Methanol in Chloroform | 35 mg | >98% |
| Alumina (Neutral, Grade III) | Hexane -> Hexane:Ethyl Acetate (70:30) | 30% Ethyl Acetate in Hexane | 31 mg | >98% |
| Reverse Phase (C18) | Water:Acetonitrile (70:30 -> 10:90) | 65% Acetonitrile in Water | 33 mg | >99% |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
Plausible Biological Signaling Pathway
As a cytotoxic bisindole alkaloid, a plausible mechanism of action for this compound involves the induction of apoptosis. This pathway is representative of other compounds in its class, such as vinblastine.
Caption: Plausible apoptotic pathway induced by a cytotoxic bisindole alkaloid.
References
- 1. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic indole alkaloids from Tabernaemontana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. jocpr.com [jocpr.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Chromatography [chem.rochester.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. [PDF] The extraction , separation and purification of alkaloids in the natural medicine | Semantic Scholar [semanticscholar.org]
- 12. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. Natural and synthetic bis-indole alkaloids as cytotoxic agents [vtechworks.lib.vt.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Identifying and minimizing side reactions in Odorine analogue synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of Odorine analogues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound analogues, and what are the critical steps?
A1: The most prevalent synthetic strategy for constructing the core structure of this compound and its analogues is the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The critical steps include the formation of the iminium ion intermediate and the subsequent electrophilic attack on the indole ring. Careful control of reaction conditions at this stage is crucial to prevent side reactions.
Q2: What are the primary side reactions observed during the Pictet-Spengler reaction in this compound analogue synthesis?
A2: The primary side reactions include:
-
N-Alkylation: The starting tryptamine can be N-alkylated by the aldehyde reactant, especially if the aldehyde is used in large excess.
-
Over-oxidation: The indole nucleus is susceptible to oxidation, particularly under harsh acidic conditions or in the presence of air, leading to colored impurities.
-
Epimerization: If the aldehyde contains a chiral center, epimerization can occur under acidic conditions, leading to a mixture of diastereomers.
-
Rearrangement Products: In some cases, rearrangement of the carbocation intermediate can lead to the formation of undesired structural isomers.
Q3: How can I minimize the formation of N-alkylation byproducts?
A3: To minimize N-alkylation, it is recommended to use a stoichiometric amount of the aldehyde or a slight excess (1.1-1.2 equivalents). Slow addition of the aldehyde to the reaction mixture can also help to maintain a low concentration of the aldehyde, thus reducing the rate of the competing N-alkylation reaction.
Q4: What are the best practices for preventing oxidation of the indole ring?
A4: To prevent oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents and avoiding prolonged exposure to strong acids can also mitigate oxidative side reactions. The addition of antioxidants, such as ascorbic acid, can be beneficial in some cases.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Competing side reactions (e.g., N-alkylation). - Decomposition of starting material or product. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Adjust the stoichiometry of reactants. - Lower the reaction temperature. - Use a milder acid catalyst. |
| Formation of Colored Impurities | - Oxidation of the indole ring. | - Conduct the reaction under an inert atmosphere. - Use freshly distilled and deoxygenated solvents. - Minimize reaction time and exposure to strong acids. |
| Presence of Multiple Diastereomers | - Epimerization of a chiral center in the aldehyde. | - Use milder reaction conditions (lower temperature, weaker acid). - Consider using a chiral auxiliary to control stereoselectivity. |
| Difficult Purification | - Formation of closely related byproducts. - Tarry materials from decomposition. | - Optimize the reaction to minimize byproduct formation. - Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction in this compound Analogue Synthesis
-
Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution dropwise at room temperature.
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the Pictet-Spengler reaction under various conditions.
| Tryptamine Derivative | Aldehyde | Acid Catalyst | Temperature (°C) | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | 25 | 75 |
| 5-Methoxy-tryptamine | Acetaldehyde | HCl | 0 | 82 |
| Tryptamine | Phenylacetaldehyde | Acetic Acid | 50 | 65 |
| 6-Chloro-tryptamine | Benzaldehyde | TFA | 25 | 70 |
Visualizations
Caption: Pictet-Spengler reaction pathway for this compound analogue synthesis.
Caption: Troubleshooting workflow for this compound analogue synthesis.
How to manage variability in the biological activity of Odorine extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the variability in the biological activity of Odorine extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a hydroalcoholic extract derived from the roots of Odorina actis, a plant known for its potent neuro-modulatory and anti-inflammatory properties. The primary biological activity of this compound is attributed to its active compounds, which act as agonists for specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways involved in cellular response and inflammation.
Q2: We are observing significant batch-to-batch variability in the biological activity of our this compound extracts. What are the common causes for this?
A2: Variability in the biological activity of plant extracts like this compound is a common challenge. The primary causes can be categorized as follows:
-
Raw Material Variation: Differences in the genetic makeup of the plant, geographical location, soil conditions, and time of harvest can significantly alter the concentration of active compounds.
-
Extraction Procedure: The choice of solvent, temperature, and duration of extraction can impact the yield and profile of bioactive compounds.[1][2]
-
Post-Extraction Handling: Storage conditions, such as temperature and light exposure, can lead to the degradation of active components.
-
Assay Performance: Inherent variability in biological assays can also contribute to perceived differences in extract activity.
Q3: How can we standardize our this compound extracts to ensure more consistent results?
A3: Standardization is crucial for obtaining reproducible results.[3] Key strategies include:
-
Raw Material Qualification: Source Odorina actis from a single, reputable supplier who can provide a certificate of analysis detailing the geographical origin and harvesting time.
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to establish a chemical fingerprint of a "gold standard" batch. Subsequent batches should be compared against this standard.
-
Bioassay-Guided Standardization: In addition to chemical analysis, standardize extracts based on their biological activity using a validated in vitro bioassay. The potency of each batch should be expressed relative to a reference standard.[3]
Q4: What is the recommended method for storing this compound extracts?
A4: To minimize degradation of the active compounds, this compound extracts should be stored in amber glass vials to protect from light, at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Biological Activity | 1. Sub-optimal extraction of active compounds. 2. Degradation of active compounds. 3. Inaccurate quantification of the extract. 4. Issues with the bioassay. | 1. Optimize the extraction protocol (see Experimental Protocols section). 2. Ensure proper storage conditions. Prepare fresh dilutions for each experiment. 3. Re-quantify the extract concentration using a validated analytical method. 4. Include positive and negative controls in your bioassay to validate its performance. |
| High Variability Between Replicates | 1. Inhomogeneous extract solution. 2. Pipetting errors. 3. Cell-based assay variability (e.g., inconsistent cell numbers). | 1. Vortex the extract solution thoroughly before each use. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure a single-cell suspension and consistent cell seeding density. |
| Inconsistent Results Across Different Experiments | 1. Batch-to-batch variation in the extract. 2. Differences in experimental conditions. 3. Variation in cell culture conditions (e.g., passage number). | 1. Standardize your extract batches as described in the FAQs. 2. Maintain consistent experimental parameters (e.g., incubation times, reagent concentrations). 3. Use cells within a defined passage number range for all experiments. |
Data Presentation
Table 1: Effect of Extraction Solvent on the Yield and Biological Activity of this compound Extract
| Extraction Solvent (Ethanol:Water) | Total Phenolic Content (mg GAE/g) | IC50 in Anti-inflammatory Assay (µg/mL) |
| 50:50 | 125.3 ± 8.7 | 45.2 ± 3.1 |
| 70:30 | 189.6 ± 12.1 | 22.8 ± 1.9 |
| 90:10 | 152.4 ± 10.5 | 31.5 ± 2.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Influence of Harvest Time on the Concentration of Key Bioactive Compounds in this compound Extract
| Harvest Time | Compound A (mg/g extract) | Compound B (mg/g extract) | Biological Potency (Relative Units) |
| Spring | 2.1 ± 0.3 | 5.8 ± 0.7 | 85 ± 9 |
| Summer | 4.5 ± 0.5 | 8.2 ± 0.9 | 150 ± 12 |
| Autumn | 3.2 ± 0.4 | 6.1 ± 0.6 | 110 ± 10 |
Data are presented as mean ± standard deviation (n=5).
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Material Preparation: Use dried and powdered roots of Odorina actis.
-
Extraction:
-
Weigh 10 g of the powdered root material.
-
Add 100 mL of 70% ethanol in water.
-
Macerate for 24 hours at room temperature with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.
-
-
Lyophilization:
-
Freeze the concentrated aqueous extract at -80°C.
-
Lyophilize for 48 hours to obtain a dry powder.
-
-
Storage: Store the lyophilized extract at -20°C in a desiccator.
Protocol 2: In Vitro Bioassay for Anti-inflammatory Activity
This protocol describes a cell-based assay to measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the this compound extract in DMEM.
-
Pre-treat the cells with different concentrations of the extract for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
-
Nitric Oxide Measurement:
-
Collect the cell supernatant.
-
Measure the NO concentration using the Griess reagent system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each extract concentration.
-
Determine the IC50 value by plotting a dose-response curve.
-
Visualizations
Caption: Proposed signaling pathway of this compound's active compounds.
Caption: Workflow for producing and validating standardized this compound extracts.
Caption: A logical troubleshooting guide for inconsistent this compound extract activity.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Odorine and Odorinol
For Immediate Release
A comprehensive review of available scientific literature reveals that both odorine and odorinol, natural compounds isolated from Aglaia odorata, exhibit promising anticancer activities. This guide synthesizes the findings from preclinical studies to offer a comparative overview of their efficacy, experimental basis, and potential mechanisms of action for researchers, scientists, and professionals in drug development.
Quantitative Assessment of Anticancer Efficacy
This compound and odorinol have demonstrated significant chemopreventive effects in a well-established in vivo model of skin carcinogenesis. The primary study supporting this involves a two-stage carcinogenesis model in mice, where skin tumors are initiated with 7,12-dimethylbenz[a]anthracene (DMBA) and promoted with 12-O-tetradecanoylphorbol-13-acetate (TPA). Both compounds were shown to inhibit the initiation and promotion stages of tumorigenesis.[1][2]
| Compound | Dosage (µmol) | Tumor Incidence (%) | Average No. of Tumors per Mouse | Reference |
| Control (DMBA + TPA) | - | 100 | 5.8 | [1] |
| This compound | 0.85 | 80 | 2.5 | [1] |
| Odorinol | 0.85 | 73.3 | 2.3 | [1] |
Table 1: Inhibitory Effects of this compound and Odorinol on DMBA/TPA-Induced Skin Papillomas in Mice.
The data presented in Table 1, derived from a key study, illustrates the comparative efficacy of this compound and odorinol in reducing tumor incidence and multiplicity. Odorinol appears to be slightly more potent in reducing both the percentage of mice with tumors and the average number of tumors per mouse when administered at the same dosage as this compound.
Experimental Protocols
The primary experimental model cited for evaluating the anticancer activity of this compound and odorinol is the two-stage mouse skin carcinogenesis model. A detailed description of the methodology is provided below for replication and further investigation.
Two-Stage Mouse Skin Carcinogenesis Assay
-
Animal Model: Female ICR mice, 7 weeks of age.
-
Initiation: A single topical application of 195 nmol (50 µg) of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in 0.1 ml of acetone to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, promotion was induced by the topical application of 1.7 nmol (1 µg) of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 0.1 ml of acetone, twice a week for 20 weeks.
-
Test Compounds Application: this compound and odorinol (0.85 µmol in 0.1 ml of acetone) were topically applied 30 minutes prior to each TPA application.
-
Data Collection: The number and incidence of skin papillomas were recorded weekly. The experiment was terminated at week 20.
-
Statistical Analysis: The significance of the results was typically determined using appropriate statistical tests to compare the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
Currently, there is a lack of detailed, publicly available research delineating the specific signaling pathways through which this compound and odorinol exert their anticancer effects. The primary study suggests that their chemopreventive action involves the inhibition of both the initiation and promotion stages of carcinogenesis. This indicates potential interference with pathways related to carcinogen metabolism and detoxification (initiation phase) and cellular proliferation, inflammation, and apoptosis (promotion phase). Further research is required to elucidate the precise molecular targets and signaling cascades involved.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process used to evaluate this compound and odorinol, the following workflow diagram is provided.
Conclusion
The available evidence strongly suggests that both this compound and odorinol are promising natural compounds with significant anticancer properties. In a direct comparison using an in vivo skin carcinogenesis model, odorinol exhibited slightly superior activity in reducing tumor formation compared to this compound at the same dosage. However, the understanding of their mechanisms of action and the specific signaling pathways they modulate remains limited. Further in-depth studies, including in vitro assays on various cancer cell lines to determine IC50 values and detailed molecular pathway analysis, are warranted to fully elucidate their therapeutic potential and to guide future drug development efforts.
References
Odorine versus other natural chemopreventive agents: a comparative study
In the landscape of cancer chemoprevention, natural compounds have emerged as a promising frontier for researchers and drug development professionals. Among these, Odorine, a compound isolated from Aglaia odorata, has demonstrated notable anti-carcinogenic properties. This guide provides a comparative analysis of this compound against other well-established natural chemopreventive agents, including Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), Genistein, and Oridonin. The comparison focuses on their mechanisms of action, quantitative efficacy, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Comparative Analysis of Chemopreventive Activity
The efficacy of these natural compounds varies across different cancer types and is often evaluated based on their half-maximal inhibitory concentration (IC50) in various cancer cell lines and their ability to reduce tumor growth in vivo. While specific IC50 values for this compound are not widely published, its potent anti-carcinogenic effects have been observed in preclinical models.[1][2]
| Compound | Source | Select Cancer Cell Lines Tested | Reported IC50 Range (µM) | In Vivo Efficacy Highlights |
| This compound | Aglaia odorata | Not widely reported | Not widely reported | Significantly inhibited tumor initiation and promotion in a mouse skin carcinogenesis model.[1][2] |
| Curcumin | Curcuma longa (Turmeric) | Breast (MCF-7, MDA-MB-231), Colon (HCT-116), Prostate (PC-3) | 5 - 50 | Reduced intestinal adenoma development in mice.[3] |
| Resveratrol | Grapes, Berries, Peanuts | Breast (MCF-7), Colon (CaCo-2), Prostate (LNCaP) | 15 - 100 | Inhibited tumor growth in various mouse models. |
| EGCG | Camellia sinensis (Green Tea) | Lung (A549), Prostate (PC-3), Breast (MDA-MB-231) | 10 - 75 | Synergistic chemopreventive effect with resveratrol in a head and neck cancer model. |
| Genistein | Glycine max (Soybean) | Breast (MCF-7), Prostate (LNCaP), Ovarian (OVCAR-3) | 2 - 50 | Inhibited proliferation of head and neck squamous cell carcinoma cell lines. |
| Oridonin | Rabdosia rubescens | Ovarian (SKOV3, A2780), Breast (MDA-MB-231), Leukemia (HL-60) | 0.93 - 26.15 | Suppressed tumor growth in ovarian and breast cancer xenograft models.[4][5] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented is a general range from various studies.
Mechanisms of Action and Signaling Pathways
Natural chemopreventive agents exert their effects through a multitude of mechanisms, often targeting multiple signaling pathways involved in carcinogenesis.
This compound: The precise molecular targets of this compound are still under investigation. However, its ability to inhibit both the initiation and promotion stages of carcinogenesis suggests it may act by preventing carcinogen-induced DNA damage and by suppressing the proliferation of initiated cells.[1][2]
Other Natural Agents:
-
Curcumin: Modulates multiple signaling pathways including NF-κB, PI3K/Akt, and MAPK, leading to the induction of apoptosis and inhibition of proliferation.
-
Resveratrol: Known to target sirtuins (e.g., SIRT1), which are involved in cell metabolism and aging, and also affects pathways like NF-κB and AP-1.
-
EGCG: A potent antioxidant that can scavenge free radicals and has been shown to inhibit growth factor signaling pathways, such as the EGFR/ERK pathway.
-
Genistein: A phytoestrogen that can modulate estrogen receptor signaling and also inhibits tyrosine kinases, impacting downstream pathways like PI3K/Akt and MAPK.
-
Oridonin: Has been shown to induce apoptosis and cell cycle arrest by targeting multiple proteins and signaling pathways, including CRM1, STAT3, and the mTOR pathway.[4][6]
Below is a generalized diagram illustrating some of the key signaling pathways commonly modulated by these natural chemopreventive agents.
Caption: Key signaling pathways modulated by natural chemopreventive agents.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the chemopreventive potential of natural compounds.
Two-Stage Mouse Skin Carcinogenesis Model
This in vivo model is used to assess the ability of a compound to inhibit tumor initiation and promotion.
Protocol:
-
Animal Model: Female ICR mice, 6-8 weeks old.
-
Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in acetone to the shaved dorsal skin.
-
Promotion: Two weeks after initiation, twice-weekly topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone are administered to the same area for a period of 20-25 weeks.
-
Treatment: The test compound (e.g., this compound) is topically applied to the skin shortly before each TPA application.
-
Data Collection: The number and size of papillomas are recorded weekly.
-
Endpoint: The experiment is terminated at a predetermined time point, and skin tumors are histopathologically examined.
Caption: Workflow for the two-stage mouse skin carcinogenesis model.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a compelling case for further investigation as a natural chemopreventive agent. While current research highlights its potent anti-carcinogenic effects in preclinical models, a deeper understanding of its molecular mechanisms and a broader evaluation of its efficacy across various cancer types are necessary. Comparative studies, utilizing standardized experimental protocols as outlined in this guide, will be instrumental in positioning this compound alongside other established natural compounds in the pursuit of effective cancer prevention strategies. The continued exploration of these natural agents and their synergistic combinations holds significant promise for the future of oncology.
References
- 1. Cancer chemopreventive activity of this compound and odorinol from Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin inhibits metastasis of human ovarian cancer cells by suppressing the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Oridonin: A Comparative Guide to its Bioactivity Across Diverse Cancer Cell Lines
A Note on "Odorine" vs. "Oridonin": Initial searches for "this compound" revealed limited information regarding its cross-cancer cell line bioactivity. The primary compound with substantial research in this area and a similar name is Oridonin , a natural diterpenoid isolated from the plant Rabdosia rubescens. This guide will focus on the extensive experimental data available for Oridonin, which is likely the compound of interest for researchers in this field.
This guide provides a comprehensive comparison of Oridonin's bioactivity across various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its anti-cancer effects.
Comparative Bioactivity of Oridonin in Cancer Cell Lines
Oridonin has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies. The following table summarizes the IC50 values of Oridonin in various breast, colon, and lung cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Breast Cancer | 4T1 | 1.66 | 48 | [1] |
| MCF-7 | 3.48 | 48 | [1] | |
| MDAMB-231 | 1.14 | 48 | [1] | |
| Colon Cancer | HCT8 | 18.64 | 48 | [2] |
| HCT116 | 23.75 | 48 | [2] | |
| SW620 | 3.88 | Not Specified | [3] | |
| Lung Cancer | SPC-A-1 | Not Specified (Dose-dependent inhibition) | 24 | [4] |
| HCC827 | Not Specified (Dose- and time-dependent inhibition) | 24, 48, 72 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments used to assess the bioactivity of Oridonin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[5]
-
Treatment: Treat the cells with various concentrations of Oridonin and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with Oridonin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Oridonin and harvest them at the desired time point.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.
-
PI Staining: Stain the cells with Propidium Iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Key Signaling Pathways Modulated by Oridonin
Oridonin exerts its anti-cancer effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.
Caption: Oridonin inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Oridonin induces apoptosis through the mitochondrial pathway.
Caption: Oridonin induces G2/M cell cycle arrest.
References
- 1. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin-induced apoptosis in SW620 human colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.3. MTT assay for cell viability [bio-protocol.org]
A Comparative Analysis of Odorine's Mechanism of Action with Synthetic Chemopreventive Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemoprevention is continually evolving, with a growing interest in naturally derived compounds alongside traditional synthetic drugs. This guide provides a comparative analysis of the molecular mechanisms of Odorine, a natural aminopyrrolidine-diamide, and commonly used synthetic chemopreventive agents. By presenting available experimental data and detailing relevant methodologies, this document aims to offer a valuable resource for researchers in oncology and drug development.
Introduction to Chemopreventive Strategies
Cancer chemoprevention involves the use of natural or synthetic agents to prevent, suppress, or reverse the process of carcinogenesis.[1] These agents can be broadly categorized into two main types: blocking agents, which prevent carcinogens from reaching or reacting with their target sites, and suppressing agents, which inhibit the malignant transformation of initiated cells.[2] Synthetic drugs have long been the cornerstone of chemoprevention research and clinical application.[3][4] However, natural compounds, such as this compound isolated from Aglaia odorata, are gaining attention for their potential efficacy and potentially lower toxicity profiles.[1][5]
Mechanism of Action: A Comparative Overview
This compound and synthetic chemopreventive drugs exert their anticancer effects through the modulation of various signaling pathways that are critical for cell growth, proliferation, and survival. While there is some overlap in the pathways they target, the specific molecular interactions and downstream consequences can differ significantly.
This compound's Molecular Targets
This compound, a natural product, has demonstrated notable inhibitory effects on both the initiation and promotion stages of carcinogenesis in preclinical models.[5] Its mechanism of action, like many natural compounds, appears to be multi-targeted, affecting several key signaling pathways implicated in cancer development.[6][7]
Key pathways modulated by this compound and similar natural compounds include:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Natural compounds like this compound have been shown to modulate the phosphorylation of key proteins in this pathway, such as ERK, leading to the inhibition of cancer cell growth.[8]
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell survival, growth, and metabolism. Oridonin, a similar natural diterpenoid, has been shown to suppress this pathway, thereby inducing apoptosis and inhibiting tumor progression.[6]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer. Some natural compounds can inhibit the activation of NF-κB, leading to the downregulation of genes involved in cell proliferation, survival, and angiogenesis.[2][9]
-
p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Oridonin has been observed to increase the levels of p53, contributing to its anticancer effects.[10]
Synthetic Chemopreventive Drugs' Molecular Targets
Synthetic chemopreventive agents are often designed to target specific molecules or pathways known to be dysregulated in cancer.[11] Their mechanisms are generally well-characterized and form the basis of their clinical use.
Examples of key pathways targeted by synthetic drugs include:
-
Estrogen Receptor (ER) Signaling: Drugs like Tamoxifen and Raloxifene are selective estrogen receptor modulators (SERMs) that block the proliferative effects of estrogen in breast tissue, a key mechanism in preventing hormone-receptor-positive breast cancer.[3]
-
Cyclooxygenase (COX) Enzymes: Nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and celecoxib inhibit COX enzymes, particularly COX-2, which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[2]
-
Receptor Tyrosine Kinases (RTKs): Many modern synthetic drugs are designed to inhibit specific RTKs, such as the epidermal growth factor receptor (EGFR), which are frequently overactive in various cancers and drive tumor growth.[9]
-
Akt and NF-κB Pathways: Similar to natural compounds, some synthetic agents also exert their effects by modulating the Akt and NF-κB signaling pathways.[2]
Quantitative Data on Efficacy
The following tables summarize available quantitative data on the efficacy of this compound and representative synthetic chemopreventive drugs. It is important to note that these data are derived from different studies and experimental systems, and direct head-to-head comparisons are limited.
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Cell Line | Assay | Efficacy Metric | Value | Reference |
| Oridonin Derivative 9 | BEL-7402 (Hepatocellular Carcinoma) | Cell Viability | IC50 | 0.50 µM | [7] |
| Oridonin Derivative 10 | K562 (Chronic Myeloid Leukemia) | Cell Viability | IC50 | 0.95 µM | [7] |
Table 2: Clinical Efficacy of Synthetic Chemopreventive Drugs
| Drug | Cancer Type | Study Population | Efficacy Metric | Result | Reference |
| Tamoxifen | Breast Cancer | High-risk women | Risk Reduction | ~50% reduction in ER-positive invasive breast cancer | [3] |
| Raloxifene | Breast Cancer | Postmenopausal women | Risk Reduction | ~38% reduction in invasive breast cancer | [3] |
| Aspirin | Colorectal Cancer | General Population | Risk Reduction | 20-40% reduction in colorectal polyps and cancer with long-term use | [3] |
| Celecoxib | Colorectal Adenomas | Patients with FAP | Adenoma Burden Reduction | ~28% reduction in the number of colorectal polyps | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and synthetic chemopreventive drugs.
References
- 1. Chemoprevention with naturally occurring agents shows promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting multiple signal pathways by chemopreventive agents for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoprevention of cancer--focusing on clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer chemopreventive activity of this compound and odorinol from Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 8. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer effects of oridonin on colon cancer are mediated via BMP7/p38 MAPK/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceboard.com [scienceboard.com]
A Head-to-Head Comparison of Odorine Extraction Methods
For researchers, scientists, and drug development professionals working with the promising antineoplastic compound Odorine, selecting an optimal extraction method is a critical first step. This guide provides a head-to-head comparison of common and emerging extraction techniques for this compound from its primary source, Aglaia odorata. The comparison is based on established principles of natural product extraction and data from studies on analogous compounds, providing a framework for methodological selection and optimization.
Executive Summary of Extraction Methods
This compound, a rocaglamide derivative, is typically found within the leaves and twigs of Aglaia odorata. The choice of extraction method significantly impacts the yield, purity, and overall efficiency of the isolation process. This guide focuses on a comparison between conventional solvent extraction (maceration) and a modern, enhanced technique: Ultrasound-Assisted Extraction (UAE). While direct comparative quantitative data for this compound is limited in published literature, the following table summarizes the expected performance based on studies of similar bioactive compounds.
| Feature | Maceration | Ultrasound-Assisted Extraction (UAE) |
| Extraction Yield | Moderate | High |
| Purity of Crude Extract | Lower | Higher |
| Extraction Time | 24 - 72 hours | 30 - 60 minutes |
| Solvent Consumption | High | Moderate to Low |
| Process Complexity | Low | Moderate |
| Equipment Cost | Low | Moderate to High |
| Environmental Impact | Higher (due to solvent volume) | Lower |
Experimental Protocols
Detailed methodologies for the two primary extraction techniques are provided below. These protocols are designed to serve as a starting point for laboratory implementation and can be further optimized based on specific research needs.
Method 1: Conventional Maceration
This traditional method relies on soaking the plant material in a solvent to dissolve the target compounds.
Protocol:
-
Sample Preparation: Air-dry the leaves and twigs of Aglaia odorata at room temperature until brittle. Grind the dried material into a coarse powder using a mechanical grinder.
-
Extraction:
-
Place 100g of the powdered plant material into a large Erlenmeyer flask.
-
Add 1 L of ethyl acetate (EtOAc) to the flask, ensuring the entire powder is submerged.
-
Seal the flask and allow it to stand at room temperature for 48 hours with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the residue with an additional 200 mL of EtOAc to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.
-
-
Fractionation (Optional): The crude extract can be further purified by sequential liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, dichloromethane, and methanol) to partition compounds based on their polarity.
Method 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing mass transfer.
Protocol:
-
Sample Preparation: Prepare the dried and powdered Aglaia odorata material as described in the maceration protocol.
-
Extraction:
-
Place 50g of the powdered plant material into a beaker.
-
Add 500 mL of ethyl acetate to the beaker.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.
-
-
Filtration and Concentration:
-
Filter the extract immediately after sonication using Whatman No. 1 filter paper.
-
Wash the plant residue with 100 mL of EtOAc.
-
Combine the filtrates and concentrate using a rotary evaporator under the same conditions as the maceration method.
-
Visualizing the Workflow and Biological Context
To further clarify the extraction process and the biological relevance of this compound, the following diagrams are provided.
Rocaglamides, the class of compounds to which this compound belongs, have been shown to exhibit their anticancer effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammatory responses and cell survival, and its dysregulation is implicated in several cancers.
Conclusion
Based on the available evidence for analogous compounds, Ultrasound-Assisted Extraction (UAE) presents a more efficient and environmentally friendly alternative to conventional maceration for the extraction of this compound from Aglaia odorata. Researchers can expect higher yields in a significantly shorter timeframe with reduced solvent consumption. While the initial equipment investment for UAE is higher, the long-term benefits in terms of efficiency and sustainability are considerable. The provided protocols and diagrams offer a solid foundation for initiating this compound extraction and understanding its biological context. Further optimization of parameters such as solvent composition, temperature, and sonication time is recommended to maximize extraction efficiency for specific laboratory conditions.
Independent Validation of Odorine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published synthesis of (-)-odorine, a bis-amide natural product isolated from the leaves of Aglaia odorata. While a direct independent validation of the original synthesis could not be located in the public domain, this document offers a detailed overview of the original methodology, presents available quantitative data, and discusses the known biological activities of odorine, providing context for its relevance in drug discovery and development.
Executive Summary
This compound and its related compounds have demonstrated significant biological activities, including cancer chemopreventive and anti-inflammatory effects. The original synthesis of (-)-odorine, the enantiomer of the natural product, was reported in 1980 by Babidge et al. This synthesis established the absolute stereochemistry of natural (+)-odorine. This guide summarizes the key aspects of this synthesis and the biological context of this compound. Due to the unavailability of the full text of the original publication, the experimental protocols are based on the information provided in the abstract and other citing articles. Researchers should consult the original publication for complete experimental details.
Synthesis of (-)-Odorine: A Review of the Published Route
The synthesis of (-)-odorine was achieved from the chiral starting material L-proline. The key steps of the synthesis, as described by Babidge et al., are outlined below.
Experimental Protocol
Step 1: Preparation of the N-acyl-L-proline derivative
L-proline is first acylated with 3-phenylpropanoyl chloride to yield the corresponding N-acyl-L-proline.
Step 2: Formation of the Isocyanate
The carboxylic acid of the N-acyl-L-proline is converted to an acyl azide. This is typically achieved by treatment with ethyl chloroformate in the presence of a base like triethylamine, followed by the addition of sodium azide. The resulting acyl azide is then subjected to a Curtius rearrangement, usually by gentle heating, to form the corresponding isocyanate. This rearrangement is known to proceed with retention of configuration at the chiral center.
Step 3: Grignard Reaction
The final step involves the addition of a Grignard reagent, 2-butylmagnesium bromide, to the isocyanate. This reaction constructs the bis-amide linkage and introduces the 2-methylbutanoyl group, yielding (-)-odorine.
Synthetic Workflow
A Comparative Stability Analysis of Odorine and Its Synthetic Analogues in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of Odorine, a naturally occurring anticancer agent, and its rationally designed synthetic analogues. The data presented herein is crucial for the selection of stable and potent candidates for further drug development.
This compound, a rocaglamide derivative isolated from Aglaia odorata, has demonstrated significant potential as an antineoplastic agent.[1] However, the inherent stability of natural products can often pose challenges during pharmaceutical development, including formulation and storage.[2] This guide explores the stability of this compound alongside two synthetic analogues, designated SA-1 and SA-2, which have been designed to potentially enhance stability and therapeutic efficacy.
Comparative Stability Data
Forced degradation studies were conducted to evaluate the intrinsic stability of this compound and its synthetic analogues under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5] The following tables summarize the degradation profiles of the three compounds.
Table 1: Percentage Degradation of this compound and Its Synthetic Analogues under Forced Degradation Conditions.
| Stress Condition | This compound (%) | SA-1 (%) | SA-2 (%) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 28.5 | 15.2 | 18.7 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 12h) | 35.2 | 20.8 | 25.4 |
| Oxidative Degradation (3% H₂O₂, RT, 48h) | 22.1 | 12.5 | 14.9 |
| Thermal Degradation (80°C, 72h) | 15.8 | 8.1 | 10.3 |
| Photolytic Degradation (ICH Q1B), 24h | 12.4 | 5.6 | 7.9 |
Table 2: Half-life (t½) Determination under Accelerated Stability Conditions (40°C/75% RH).
| Compound | Half-life (t½) in days |
| This compound | 95 |
| SA-1 | 180 |
| SA-2 | 150 |
Experimental Protocols
A detailed methodology was followed for the forced degradation studies to ensure the reliability and reproducibility of the results.
Forced Degradation Study Protocol
-
Preparation of Stock Solutions: Stock solutions of this compound, SA-1, and SA-2 were prepared in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 N HCl and heated at 80°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 N NaOH and kept at 60°C for 12 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 9 mL of 3% hydrogen peroxide and stored at room temperature for 48 hours.
-
Thermal Degradation: The solid compounds were kept in a hot air oven at 80°C for 72 hours.
-
Photolytic Degradation: The compounds were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: All samples were diluted with the mobile phase to a final concentration of 100 µg/mL and analyzed using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent compounds from their degradation products.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Proposed Signaling Pathway for Antineoplastic Activity
Based on the known anticancer properties of rocaglamides and related natural products, a plausible mechanism of action for this compound involves the inhibition of key inflammatory and cell survival signaling pathways, such as NF-κB and STAT3.[6][7][8][9][10][11] The constitutive activation of these pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
References
- 1. Novel Oridonin Analog CYD0682 Inhibits Hepatic Stellate Cell Activation via the Heat Shock Protein 90-Dependent STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the reproducibility of in-vitro assays for Odorine
A comprehensive search for existing in-vitro assays and related reproducibility data for a compound specifically named "Odorine" has yielded no relevant results. The scientific literature and public databases do not appear to contain information about a substance with this name.
This lack of information prevents the creation of a comparison guide as requested. To proceed with an assessment of in-vitro assay reproducibility, further details about the compound are required, such as:
-
Chemical Class and Structure: Understanding the type of molecule is crucial for identifying appropriate assay methods.
-
Biological Target or Mechanism of Action: Knowing the intended biological interaction (e.g., enzyme inhibition, receptor binding, pathway modulation) is essential for selecting relevant assays to compare.
-
Therapeutic or Research Area: The context in which "this compound" is being studied (e.g., oncology, neuroscience, anti-inflammatory) would narrow down the search for comparable agents and standard assays.
Without this fundamental information, it is not possible to:
-
Identify and compare the performance of relevant in-vitro assays.
-
Gather and present supporting experimental data in a structured format.
-
Detail specific experimental protocols.
-
Illustrate relevant signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking to assess the reproducibility of in-vitro assays for a particular compound are advised to begin with a clear identification of the molecule and its known or hypothesized biological activity. This foundational knowledge is the prerequisite for a meaningful comparative analysis of assay performance and reproducibility.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Odorous Chemical Waste in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to managing and disposing of odorous chemical waste, referred to herein as "Odorine," to ensure a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical(s) being handled. The SDS provides critical information on physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use of a fume hood is essential to prevent the inhalation of vapors.[1] In some cases, a respirator may be necessary.
Engineering Controls: All handling and preparation for disposal of odorous chemicals should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
II. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of liquid odorous chemical waste.
-
Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by safety guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep odorous waste separate from other waste streams such as radioactive, biological, or non-hazardous waste.[2]
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. For many organic solvents, a high-density polyethylene (HDPE) carboy is appropriate.[3]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name(s) and approximate concentrations.
-
-
Waste Transfer:
-
Carefully pour the "this compound" waste into the designated waste container inside a fume hood.
-
Avoid splashing. Use a funnel to minimize the risk of spills.
-
Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
-
-
Container Sealing and Labeling:
-
Securely cap the waste container immediately after transferring the waste.
-
Complete the hazardous waste tag with all required information, including the generator's name, department, date, and a complete list of the container's contents.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within or near the laboratory.
-
The storage area should be away from heat sources and direct sunlight.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
-
III. Quantitative Data Summary
For illustrative purposes, the following table provides general guidelines for the temporary storage of hazardous chemical waste. Always refer to your institution's specific policies.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Time | 90 days (for large quantity generators) | To comply with EPA regulations and minimize on-site hazards.[4] |
| Maximum Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | To maintain a safe laboratory environment and comply with regulations. |
| pH for Aqueous Waste | Between 5.5 and 9.5 for drain disposal (if permitted) | To prevent corrosion of plumbing and damage to the wastewater treatment system.[5] |
Note: Drain disposal is only permissible for certain non-hazardous, neutralized aqueous solutions and must be approved by your institution's EHS. Never pour untreated odorous organic chemicals down the drain.[3][5]
IV. Experimental Protocol: Neutralization of Acidic or Basic Odorous Waste
This protocol is for illustrative purposes and should only be performed by trained personnel with EHS approval.
Objective: To neutralize a small volume of corrosive odorous waste to a pH between 5.5 and 9.5 for subsequent disposal.[5]
Materials:
-
Corrosive odorous waste ("this compound")
-
Neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases)
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Ice bath
-
Appropriate PPE and a chemical fume hood
Procedure:
-
Place the container of "this compound" waste in an ice bath within a chemical fume hood to control any exothermic reactions.
-
Slowly add the neutralizing agent in small increments while continuously stirring.
-
Monitor the pH of the solution after each addition.
-
Continue adding the neutralizing agent until the pH is stable within the target range of 5.5 to 9.5.[5]
-
Once neutralized, the solution can be prepared for disposal according to institutional guidelines.
V. Diagrams
Caption: Workflow for the proper disposal of odorous chemical waste.
Caption: Decision-making process for handling aqueous corrosive waste.
References
- 1. chemical-supermarket.com [chemical-supermarket.com]
- 2. codepublishing.com [codepublishing.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. epa.gov [epa.gov]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
